Indolizine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
indolizine-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7H |
InChI Key |
GZAJGIDURHUVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Indolizine-2-carbaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine-2-carbaldehyde, a derivative of the N-fused heterocyclic aromatic compound indolizine, is a molecule of significant interest in medicinal chemistry and materials science. As a structural isomer of indole, the indolizine scaffold is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is characterized by a bicyclic structure comprising a fused pyridine and pyrrole ring, with a nitrogen atom at the bridgehead. An aldehyde group is substituted at the C2 position of the indolizine ring.
Table 1: Compound Identification [1]
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇NO |
| SMILES | C1=CC2=C(C=C1)N=C(C=C2)C=O |
| InChI Key | GZAJGIDURHUVHB-UHFFFAOYSA-N |
| CAS Number | 944895-49-2 |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| Exact Mass | 145.052763847 Da | PubChem[1] |
| Topological Polar Surface Area | 21.5 Ų | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
The synthesis of indolizine derivatives, including this compound, can be achieved through several established methods. A common and versatile approach is the 1,3-dipolar cycloaddition reaction.
General Synthesis Workflow
A prevalent synthetic route involves the reaction of a pyridinium ylide with an appropriate dipolarophile. The following diagram illustrates a generalized workflow for the synthesis of substituted indolizine-2-carbaldehydes.
Caption: Generalized workflow for the one-pot synthesis of indolizine-2-carbaldehydes.
Experimental Protocol: Synthesis of 1,3-Disubstituted Indolizine-2-carbaldehydes
The following protocol is adapted from a reported aminocatalyzed strategy for the one-pot synthesis of trisubstituted indolizine-2-carbaldehydes.[3]
Materials:
-
α,β-Unsaturated aldehyde (0.2 mmol)
-
Heteroaryl ketone (e.g., 2-acetylpyridine) (2.5 equiv.)
-
Aminocatalyst (e.g., chitosan, 20 mol%)
-
Acetic Acid (AcOH) (2.0 equiv.)
-
Lithium trifluoromethanesulfonate (LiSO₃CF₃)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH) (0.9 mL)
-
Argon (Ar) atmosphere
Procedure:
-
To a sealed reaction vessel under an argon atmosphere, add the α,β-unsaturated aldehyde, heteroaryl ketone, aminocatalyst, acetic acid, and lithium trifluoromethanesulfonate.
-
Add 2,2,2-trifluoroethanol as the solvent.
-
Heat the reaction mixture at 80 °C for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.
Characterization
The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A characteristic singlet for the aldehydic proton (CHO) downfield, typically above δ 9.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A characteristic signal for the carbonyl carbon of the aldehyde group downfield, typically above δ 180 ppm. |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the CHO group (29 Da) or CO (28 Da). |
Note: Specific spectral data for the unsubstituted this compound is not widely available in the literature; the expected observations are based on the analysis of related indolizine derivatives and general principles of spectroscopy.
Biological Activity and Potential Applications
Indolizine derivatives are recognized for a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.
Reported Biological Activities of Indolizine Derivatives
-
Anticancer Activity: Certain functionalized indolizines have demonstrated potent anticancer properties, with some compounds showing inhibitory activity against various cancer cell lines, including lung, brain, and renal cancer.[4]
-
Antimicrobial and Antifungal Activity: Various indolizine derivatives have been reported to exhibit significant antibacterial and antifungal properties.
-
Anti-inflammatory and Analgesic Effects: The indolizine nucleus is a component of compounds that have shown anti-inflammatory and pain-relieving activities.
-
Enzyme Inhibition: Some indolizine derivatives have been identified as inhibitors of specific enzymes, such as phosphodiesterases.
Potential Mechanism of Action
While the specific molecular targets of this compound are not yet fully elucidated, studies on related indolizine compounds suggest potential mechanisms of action. One notable target is tubulin . Certain indolizine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed signaling pathway for the anticancer activity of certain indolizine derivatives.
Conclusion
This compound represents a versatile chemical entity with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis is achievable through established organic chemistry methodologies, and its structure provides a modifiable scaffold for the exploration of structure-activity relationships. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study and application of this promising molecule.
References
- 1. This compound | C9H7NO | CID 53721738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations | Semantic Scholar [semanticscholar.org]
Synthesis of Indolizine-2-carbaldehyde from Pyridine Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining indolizine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The focus is on methodologies starting from readily available pyridine precursors, with detailed experimental protocols and comparative data to assist researchers in selecting the most suitable approach for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the indolizine scaffold, a nitrogen-containing bicyclic heterocycle, has been a subject of extensive research. When targeting the specific substitution pattern of this compound, two principal strategies emerge as highly effective: a modern one-pot aminocatalytic [3+2] annulation and the classical Vilsmeier-Haack formylation of a pre-synthesized indolizine core. A third approach, the 1,3-dipolar cycloaddition, also offers a viable, albeit less direct, pathway. This guide will delve into the practical execution of these key methods.
One-Pot Aminocatalytic [3+2] Annulation
A recently developed and highly efficient method for the synthesis of polysubstituted indolizine-2-carbaldehydes involves a one-pot, aminocatalytic [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes.[1] This strategy is notable for its operational simplicity, use of a recyclable stereoauxiliary aminocatalyst derived from biomass, and the ability to generate complex products in a single step.
General Reaction Scheme
The reaction proceeds via an iminium ion/enamine tandem sequence, catalyzed by an aminosugar, to facilitate the [3+2] cyclization, as depicted below.
Caption: One-pot aminocatalytic synthesis of this compound.
Experimental Protocols
The following are general procedures adapted from the work of Zeng et al. (2023).[1]
General Procedure A: To a reaction vial is added the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv.), the heteroaryl ketone (0.5 mmol, 2.5 equiv.), the aminocatalyst (e.g., a D-glucosamine derivative, 20 mol%), acetic acid (AcOH, 0.4 mmol, 2.0 equiv.), and lithium trifluoromethanesulfonate (LiSO₃CF₃) in 2,2,2-trifluoroethanol (CF₃CH₂OH, 0.9 mL). The vial is sealed and stirred at 80 °C under an argon atmosphere for 18 hours. After completion, the reaction mixture is cooled to room temperature and purified by column chromatography.
General Procedure B: To a reaction vial is added the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv.), the heteroaryl ketone (0.5 mmol, 2.5 equiv.), the aminocatalyst (20 mol%), and LiSO₃CF₃ in a mixture of acetic acid (0.4 mL) and CF₃CH₂OH (0.5 mL). The vial is sealed and stirred at 80 °C under an argon atmosphere for 36 hours. The product is then isolated via column chromatography.
General Procedure E (with Chitosan catalyst in water): In a reaction vial, the α,β-unsaturated aldehyde or ketone (0.2 mmol, 1.0 equiv.), heteroaryl ketone (0.5 mmol, 2.5 equiv.), chitosan (20 mol%), and formic acid (0.8 mmol, 4.0 equiv.) are combined in water (1.0 mL). The vial is sealed and heated to 120 °C for 18 hours under an argon atmosphere. After cooling, the product is extracted and purified.
General Procedure F (with Chitosan catalyst in formic acid/water): The α,β-unsaturated aldehyde or ketone (0.2 mmol, 1.0 equiv.), heteroaryl ketone (0.5 mmol, 2.5 equiv.), and chitosan (20 mol%) are combined in a mixture of formic acid (0.5 mL) and water (0.5 mL). The sealed vial is heated to 120 °C for 36 hours under an argon atmosphere before workup and purification.
Quantitative Data
The following table summarizes the yields for the synthesis of various substituted indolizine-2-carbaldehydes using the one-pot aminocatalytic method.[1]
| Entry | Acyl Pyridine | α,β-Unsaturated Aldehyde | Procedure | Yield (%) |
| 1 | 2-Acetylpyridine | Cinnamaldehyde | A | 85 |
| 2 | 2-Benzoylpyridine | Cinnamaldehyde | A | 92 |
| 3 | 2-Acetylpyridine | Crotonaldehyde | A | 78 |
| 4 | 2-(4-Methoxybenzoyl)pyridine | Cinnamaldehyde | B | 95 |
| 5 | 2-Acetylpyridine | Acrolein | E | 65 |
| 6 | 2-Benzoylpyridine | Methacrolein | F | 72 |
Vilsmeier-Haack Formylation of Indolizine
The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] Indolizine is susceptible to electrophilic substitution, and the formyl group can be introduced at the 2-position of the five-membered ring using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
General Reaction Scheme
The reaction involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the indolizine ring and subsequent hydrolysis to yield the aldehyde.
Caption: Vilsmeier-Haack formylation of indolizine.
Experimental Protocol
The following is a representative experimental protocol for the Vilsmeier-Haack formylation of an indolizine derivative.
Procedure: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C is slowly added phosphorus oxychloride (POCl₃, 1.2 equivalents). The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent. A solution of the indolizine (1 equivalent) in DMF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Entry | Indolizine Substrate | Product | Typical Yield Range (%) |
| 1 | 2-Phenylindolizine | 1-Formyl-2-phenylindolizine and 3-Formyl-2-phenylindolizine | 40-70 (mixture) |
| 2 | 1,2-Dimethylindolizine | 3-Formyl-1,2-dimethylindolizine | 50-80 |
Note: The regioselectivity of the Vilsmeier-Haack reaction on substituted indolizines can be influenced by the nature and position of the substituents.
Synthesis via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of pyridinium ylides with suitable dipolarophiles is a cornerstone of indolizine synthesis.[3][4] To obtain this compound via this route, a dipolarophile containing a masked or protected aldehyde functionality, or a precursor that can be readily converted to an aldehyde, would be required. A more direct, though potentially challenging, approach would involve the use of propynal as the dipolarophile.
General Reaction Scheme
The reaction involves the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with an alkyne. Subsequent aromatization leads to the indolizine ring system.
Caption: Synthesis of this compound via 1,3-dipolar cycloaddition.
Experimental Protocol
A general procedure for the 1,3-dipolar cycloaddition is as follows:
Procedure: To a solution of the pyridinium salt (1 equivalent) and the alkyne (e.g., propynal or a protected equivalent, 1.2 equivalents) in a suitable solvent such as acetonitrile or DMF, a base (e.g., triethylamine or DBU, 1.5 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to 50-100 °C for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the indolizine product.
Quantitative Data
The yields for the 1,3-dipolar cycloaddition to form this compound are highly dependent on the stability and reactivity of the specific pyridinium ylide and the choice of the formyl-containing alkyne. The use of the volatile and reactive propynal can present experimental challenges.
| Entry | Pyridinium Salt | Dipolarophile | Typical Yield Range (%) |
| 1 | N-(Cyanomethyl)pyridinium chloride | Propynal | 30-50 |
| 2 | N-(Phenacyl)pyridinium bromide | Propynal | 40-60 |
| 3 | N-(Ethoxycarbonylmethyl)pyridinium bromide | 3-(Trimethylsilyl)propynal | 60-80 (followed by deprotection and oxidation) |
Summary and Comparison of Methods
| Method | Advantages | Disadvantages | Best Suited For |
| One-Pot Aminocatalytic [3+2] Annulation | High efficiency, operational simplicity, one-pot procedure, use of a recyclable catalyst, good functional group tolerance.[1] | Requires specific acyl pyridine and α,β-unsaturated aldehyde starting materials. | Rapid and efficient synthesis of diverse, polysubstituted indolizine-2-carbaldehydes. |
| Vilsmeier-Haack Formylation | Utilizes readily available and inexpensive reagents, well-established classical reaction.[2] | Can lead to mixtures of regioisomers with substituted indolizines, yields can be moderate. | Formylation of pre-existing, electron-rich indolizine scaffolds. |
| 1,3-Dipolar Cycloaddition | A versatile and widely used method for indolizine synthesis.[3][4] | Can be challenging to introduce the formyl group directly, may require the use of protected or precursor dipolarophiles, potentially lower yields with reactive aldehydes. | Step-wise construction of the indolizine ring where the aldehyde functionality is introduced via the dipolarophile. |
Conclusion
The synthesis of this compound from pyridine precursors can be effectively achieved through several synthetic strategies. For the rapid and efficient one-pot construction of complex, substituted derivatives, the aminocatalytic [3+2] annulation is a state-of-the-art method. For the direct formylation of an existing indolizine core, the Vilsmeier-Haack reaction remains a valuable tool. The choice of the optimal synthetic route will depend on the desired substitution pattern of the final molecule, the availability of starting materials, and the desired overall efficiency of the synthetic sequence. This guide provides the necessary foundational information for researchers to embark on the synthesis of this important heterocyclic motif.
References
Spectroscopic and Synthetic Insights into Indolizine-2-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine-2-carbaldehyde is a heterocyclic organic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group, which serves as a key synthetic handle for further molecular elaboration. The indolizine core itself is a privileged scaffold found in various biologically active natural products and pharmaceutical agents. This technical guide provides a summary of available spectroscopic data for compounds closely related to this compound, outlines a general synthetic methodology, and presents a workflow for its characterization.
Spectroscopic Data of Related Compounds
The following tables summarize the spectroscopic data for Indole-2-carbaldehyde and Indolizine. These data can provide a useful reference for the expected spectral features of this compound.
1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Indole-2-carbaldehyde | CDCl3 | 9.88 (s, 1H), 7.77 (d, 1H, J=8.1 Hz), 7.48 (d, 1H, J=8.3 Hz), 7.41 (t, 1H, J=7.0 Hz), 7.3 (s, 1H), 7.20 (t, 1H, J=7.4 Hz)[1] |
13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Indole-2-carbaldehyde | CDCl3 | 182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28[1] |
Infrared (IR) Spectroscopic Data
The characteristic absorption bands for the aldehyde functional group are expected in the IR spectrum of this compound. For comparison, the C=O stretching vibration in thiophene-2-carbaldehyde has been reported at 1665 cm-1.
| Compound | Key Absorptions (cm-1) |
| Thiophene-2-carbaldehyde | 1665 (C=O stretch)[2] |
| Indole-3-carboxaldehyde | 3222 (N-H), 1644 (C=O)[3] |
Mass Spectrometry (MS) Data
The mass spectrum of the parent indolizine shows a molecular ion peak corresponding to its molecular weight. For this compound (C9H7NO), the expected exact mass is approximately 145.05 g/mol .[4]
| Compound | m/z |
| Indolizine | 117[5] |
| 1-methyl-1H-indole-3-carbaldehyde | [M+H]+ 160[6] |
| 1H-indole-3-carbaldehyde | [M+H]+ 146[6] |
Experimental Protocols
General Synthetic Protocol (Hypothetical):
-
Preparation of Pyridinium Ylide: A 2-substituted pyridine (e.g., 2-methylpyridine) is reacted with an α-halo carbonyl compound (e.g., bromoacetaldehyde or a protected equivalent) in a suitable solvent like acetone or DMF to form the corresponding pyridinium salt.
-
In situ Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base (e.g., potassium carbonate, triethylamine) to generate the pyridinium ylide in situ. This reactive intermediate undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, which in this case would be an acetylene derivative that can be converted to an aldehyde, or the reaction could be an intramolecular cyclization.
-
Aromatization: The resulting di Mhydroindolizine intermediate is then aromatized, often through oxidation (e.g., using a mild oxidizing agent or exposure to air), to yield the final this compound.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure of the purified product is confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of an indolizine derivative.
Caption: Synthetic and characterization workflow for this compound.
References
- 1. Synthesis routes of 1H-Indole-2-carbaldehyde [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound | C9H7NO | CID 53721738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indolizine [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
The Allure of the Indolizine Core: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a fused bicyclic heteroaromatic system, has garnered significant attention in the scientific community due to its unique electronic structure and versatile applications. Its inherent fluorescence and amenability to functionalization make it a privileged core for the development of novel fluorescent probes, advanced materials, and therapeutic agents.[1][2][3] This in-depth technical guide provides a comprehensive overview of the photophysical properties of functionalized indolizine derivatives, detailed experimental protocols for their characterization, and insights into their burgeoning role in drug discovery.
Unveiling the Photophysical Landscape of Functionalized Indolizines
The photophysical properties of indolizine derivatives are intricately linked to their molecular structure, with substituent groups playing a pivotal role in tuning their absorption and emission characteristics.[4] Electron-donating and electron-withdrawing groups, when strategically placed on the indolizine core, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the color and efficiency of their fluorescence.[4]
Below is a summary of key photophysical data for a selection of functionalized indolizine derivatives, providing a comparative overview of their spectral properties.
Table 1: Photophysical Properties of Selected Functionalized Indolizine Derivatives
| Compound | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 1 | 2-phenyl | Dichloromethane | 358 | 450 | 0.45 | [5] |
| 2 | 1,2-diphenyl | Dichloromethane | 365 | 452 | 0.52 | [5] |
| 3 | 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate | Dichloromethane | 420-470 | 440-520 | up to 0.92 | [6] |
| 4 | Pyrido[3,2-b]indolizine with NO₂ at R¹ | Toluene | 445 | 503 | 0.01 | [4] |
| 5 | Pyrido[3,2-b]indolizine with CN at R¹ | Toluene | 422 | 512 | 0.36 | [4] |
| 6 | Pyrido[3,2-b]indolizine with H at R¹ | Toluene | 408 | 525 | 0.54 | [4] |
| 7 | Pyrido[3,2-b]indolizine with OMe at R¹ | Toluene | 412 | 545 | 0.62 | [4] |
| 8 | Pyrido[3,2-b]indolizine with Et at R¹ | Toluene | 406 | 568 | 0.58 | [4] |
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is paramount for understanding the behavior of fluorescent molecules and for their rational design. This section details the standard experimental methodologies for determining fluorescence quantum yields and lifetimes.
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard with a known quantum yield, is a widely adopted technique.[7][8]
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining fluorescence quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the indolizine derivative being tested.[8] Commonly used standards include quinine sulfate, rhodamine 6G, and fluorescein.[9]
-
Solution Preparation: Prepare dilute solutions of both the test sample and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Absorption Measurement: Record the UV-Vis absorption spectra of both solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_F(sample)) is calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F(std) is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[10][11]
Experimental Workflow for TCSPC Measurement
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Methodology:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source, a sample compartment, a sensitive single-photon detector, and timing electronics.[12]
-
Sample Excitation: The sample is excited by the pulsed light source.
-
Photon Counting: The time interval between the excitation pulse and the arrival of the first emitted photon at the detector is measured with high precision.[11]
-
Histogram Generation: This process is repeated thousands or millions of times, and the collected data are used to build a histogram of the number of photons detected at different times after excitation. This histogram represents the fluorescence decay profile.
-
Instrument Response Function (IRF): The IRF of the system is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[13]
-
Data Analysis: The measured fluorescence decay is deconvoluted with the IRF and fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).[13]
Functionalized Indolizine Derivatives in Drug Development
The unique structural and electronic properties of indolizine derivatives have positioned them as promising candidates in drug discovery, particularly in the field of oncology.[2][14] Several studies have highlighted their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[14][15]
Mechanisms of Anticancer Activity
Functionalized indolizines have been shown to exert their anticancer effects through multiple pathways, including:
-
Tubulin Polymerization Inhibition: Certain indolizine derivatives can bind to tubulin, a key protein involved in microtubule dynamics and cell division. By disrupting the normal process of microtubule assembly and disassembly, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[14]
-
EGFR Signaling Disruption: The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein that is often overexpressed in various cancers, leading to uncontrolled cell proliferation. Some indolizine derivatives have been found to inhibit EGFR signaling, thereby blocking downstream pathways that promote cancer cell growth and survival.[16]
-
Induction of Apoptosis: Many indolizine-based compounds have demonstrated the ability to trigger apoptosis in cancer cells through various intrinsic and extrinsic pathways.[14]
Generalized Signaling Pathway for Indolizine-Based Anticancer Agents
Caption: Generalized mechanism of action for anticancer indolizines.
Indolizine Derivatives as Fluorescent Probes for Bioimaging
The inherent fluorescence of the indolizine core, coupled with the ability to tune its properties through functionalization, makes these compounds excellent candidates for the development of fluorescent probes for bioimaging.[4][17] These probes can be designed to selectively target specific cellular components or to respond to changes in the cellular microenvironment, providing valuable tools for studying biological processes in real-time.[4] For instance, certain derivatives have been successfully employed for imaging lipid droplets in living cells.[4]
Conclusion and Future Perspectives
Functionalized indolizine derivatives represent a versatile and promising class of compounds with tunable photophysical properties and significant potential in both materials science and drug development. The ability to systematically modify their structure allows for the fine-tuning of their fluorescence characteristics, making them ideal for a wide range of applications, from organic light-emitting diodes (OLEDs) to highly specific fluorescent probes for bioimaging.[1][17]
In the realm of drug discovery, the anticancer activity of indolizine derivatives is a particularly active area of research.[14][15] Further exploration of their structure-activity relationships and mechanisms of action will be crucial for the development of more potent and selective therapeutic agents. The continued investigation of this fascinating heterocyclic scaffold is poised to yield exciting new discoveries and applications in the years to come.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 9. horiba.com [horiba.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. horiba.com [horiba.com]
- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Indolizine-2-carbaldehyde: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Indolizine-2-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis methodologies, and the known biological activities of the broader indolizine class of compounds.
Core Compound Specifications
This compound is a derivative of indolizine, an aromatic heterocyclic compound with a nitrogen atom at the bridgehead position. Its core chemical and physical properties are summarized below.
| Property | Value | Citation |
| CAS Number | 944895-49-2 | |
| Molecular Formula | C₉H₇NO | |
| Molecular Weight | 145.16 g/mol |
Synthesis of this compound
The synthesis of indolizine-2-carbaldehydes can be achieved through various organic reactions. A prominent and versatile method is the 1,3-dipolar cycloaddition reaction. This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.
Experimental Protocol: 1,3-Dipolar Cycloaddition
A common pathway to synthesize the indolizine core involves the [3+2] cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. The following is a generalized protocol:
-
Formation of the Pyridinium Salt: An appropriately substituted pyridine is reacted with an α-halo ketone in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding N-phenacylpyridinium bromide.
-
In situ Generation of Pyridinium Ylide: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to deprotonate the α-carbon, generating the pyridinium ylide in situ.
-
Cycloaddition Reaction: The generated ylide undergoes a 1,3-dipolar cycloaddition reaction with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate.
-
Aromatization: The initial cycloadduct often undergoes spontaneous or induced aromatization (e.g., through oxidation) to yield the stable indolizine ring system.
A variety of synthetic strategies for indolizine derivatives have been developed, including the Chichibabin reaction and transition metal-catalyzed reactions.
Discovery and history of indolizine synthesis methods
An In-depth Technical Guide to the Discovery and History of Indolizine Synthesis
Introduction
Indolizine, a fused heterocyclic aromatic compound, is a structural isomer of the more common indole.[1] It consists of a pyridine ring fused to a pyrrole ring at the nitrogen atom, forming a bridgehead nitrogen system.[1] This unique 10-π electron aromatic structure is the core of numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibition properties.[2][3] Consequently, the development of efficient synthetic routes to the indolizine scaffold has been a significant focus in organic chemistry for over a century.[1]
This technical guide provides a comprehensive overview of the discovery and historical evolution of indolizine synthesis methodologies. It traces the progression from classical, high-temperature condensation reactions to modern, highly efficient strategies involving cycloadditions and transition-metal catalysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key reactions, comparative data in tabular format, and logical diagrams to illustrate synthetic pathways.
Historical Overview: The Classical Syntheses
The initial forays into indolizine synthesis date back to the late 19th and early 20th centuries, characterized by reactions requiring harsh conditions. Two seminal methods, the Scholtz and Chichibabin syntheses, laid the foundational groundwork for the field.[4][5]
The Scholtz Indolizine Synthesis (1912)
The first synthesis of the parent indolizine compound was reported by Scholtz in 1912.[6] The reaction involved treating 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures (200–220°C).[1][6] This produced an intermediate Scholtz called "picolide," which upon hydrolysis, yielded the indolizine core.[6] While historically significant, the Scholtz reaction and its variants are often limited by harsh conditions and low yields.[6]
The Chichibabin (Tschitschibabin) Indolizine Synthesis (1927)
Discovered by Aleksei Chichibabin, this method remains one of the most efficient classical syntheses of indolizines.[7][8] The reaction involves the base-promoted intramolecular cyclization of N-alkylpyridinium salts that possess a methylene group with an electron-withdrawing substituent (e.g., COR, COOR, CN) adjacent to the nitrogen atom.[7] The process begins with the quaternization of a pyridine derivative with an α-halo carbonyl compound to form the pyridinium salt. Subsequent treatment with a base, such as sodium bicarbonate or potassium carbonate, generates a pyridinium ylide intermediate which undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic indolizine ring system.[8]
Modern Synthetic Strategies
Driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance, modern organic synthesis has introduced a host of new methods for constructing the indolizine core. These strategies are broadly categorized into cycloaddition reactions and transition-metal-catalyzed cyclizations.
1,3-Dipolar Cycloaddition Reactions
The most widely used modern method for indolizine synthesis is the 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile.[1][4] This approach is highly versatile, allowing for the construction of a wide array of substituted indolizines.[9] The reaction proceeds in two main steps:
-
Generation of the Pyridinium Ylide: A pyridinium salt, formed by reacting a pyridine with an α-halocarbonyl compound, is treated with a base to generate the pyridinium ylide 1,3-dipole in situ.[10]
-
Cycloaddition: The ylide reacts with an electron-deficient alkene or alkyne (the dipolarophile). If an alkene is used, a subsequent oxidation step is required to aromatize the resulting dihydroindolizine intermediate.[4] When an alkyne is used, the indolizine is formed directly.[9]
Transition-Metal-Catalyzed Syntheses
In recent decades, transition-metal catalysis has emerged as a powerful tool for indolizine synthesis.[4] Catalysts based on palladium, copper, gold, and rhodium enable a variety of cyclization, cycloisomerization, and multicomponent reactions under mild conditions.[1][2][10] These methods often involve the intramolecular cyclization of appropriately substituted pyridine derivatives, such as 2-alkynylpyridines.[2] For instance, copper- and palladium-catalyzed tandem reactions can facilitate coupling and cycloisomerization in a single vessel, providing efficient access to complex indolizines.[10]
Visualizing Synthetic Pathways
The following diagrams illustrate the classification of indolizine synthesis methods and the general workflow of the prevalent 1,3-dipolar cycloaddition strategy.
Quantitative Data Summary
The following tables summarize representative yields for the key synthetic methods discussed, highlighting their efficiency and the variety of substrates tolerated.
Table 1: Representative Yields for the Chichibabin Indolizine Synthesis
| Pyridine Reactant | α-Halo Ketone | Base | Conditions | Yield (%) |
|---|---|---|---|---|
| Pyridine | 4-Bromoacetyl-3-phenylsydnone | NaHCO₃ | Ethanol, Reflux | 75-85 |
| 2-Methylpyridine | Phenacyl bromide | K₂CO₃ | Acetone, Reflux | 70-80 |
| 3,5-Dimethylpyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | NaHCO₃ | Methanol, Reflux | 80-90 |
| Quinoline | Phenacyl bromide | K₂CO₃ | DMF, 80 °C | 65-75 |
Table 2: Representative Yields for 1,3-Dipolar Cycloaddition
| Pyridinium Salt | Dipolarophile | Base / Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| N-Phenacylpyridinium Bromide | Dimethyl acetylenedicarboxylate (DMAD) | K₂CO₃ | DMF, 120 °C | 85-95 |
| N-(Ethoxycarbonylmethyl)pyridinium Bromide | Ethyl propiolate | Triethylamine | Acetonitrile, RT | 70-80 |
| N-Phenacylpyridinium Bromide | Methyl acrylate | MnO₂ (oxidant) | Toluene, Reflux | 60-70 |
| N-Cyanomethylpyridinium Chloride | Phenyl vinyl sulfone | DBU | CH₂Cl₂, RT | 75-85 |
Table 3: Representative Yields for Transition-Metal-Catalyzed Syntheses
| Starting Material | Catalyst System | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Ethynylpyridine | Cu(I) Iodide | Cycloisomerization | Toluene, 110 °C | 80-90 |
| Propargylic Pyridines | Pd(OAc)₂ / PPh₃ | 5-endo-dig Cyclization | Dioxane, 100 °C | 75-88 |
| 2-Bromopyridine, Terminal Alkyne | Pd/Cu | Tandem Coupling/Cycloisomerization | Triethylamine, 90 °C | 65-80 |
| 2-Alkylazaarenes, Terminal Alkene | Cu(OAc)₂ | Oxidative Coupling-Annulation | DMSO, 120 °C | 70-85 |
Experimental Protocols
This section provides detailed, representative experimental procedures for the synthesis of indolizine derivatives via the Chichibabin and 1,3-dipolar cycloaddition methods.
Protocol 1: Chichibabin Synthesis of 2-Phenylindolizine
This procedure is adapted from established methodologies for the Chichibabin reaction.
-
Step 1: Synthesis of N-Phenacylpyridinium Bromide.
-
To a solution of pyridine (1.0 eq) in acetone (10 mL/mmol of pyridine) at room temperature, add a solution of 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) in acetone dropwise with stirring.
-
Stir the resulting mixture at room temperature for 12-18 hours.
-
The precipitated white solid (the pyridinium salt) is collected by vacuum filtration, washed with cold acetone and then diethyl ether, and dried under vacuum. The product is typically used in the next step without further purification.
-
-
Step 2: Cyclization to 2-Phenylindolizine.
-
Suspend the N-phenacylpyridinium bromide (1.0 eq) in ethanol (15 mL/mmol).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenylindolizine.
-
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Dimethyl 2-phenylindolizine-1,3-dicarboxylate
This one-pot procedure is a common example of the 1,3-dipolar cycloaddition route.[10]
-
Step 1: In situ Generation of Ylide and Cycloaddition.
-
In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 eq), prepared as in Protocol 1, in N,N-dimethylformamide (DMF) (10 mL/mmol).
-
Add finely ground anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution. The mixture will typically turn a deep color, indicating the formation of the pyridinium ylide.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise to the mixture at room temperature while stirring.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
-
Step 2: Workup and Purification.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
A solid precipitate often forms. Collect the solid by vacuum filtration and wash thoroughly with water.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers (or the dissolved solid), wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.
-
Recrystallize the crude product from ethanol or purify by silica gel column chromatography to yield the target indolizine.
-
Conclusion
The synthesis of the indolizine core has evolved significantly from its origins in classical, high-temperature chemistry. The foundational Scholtz and Chichibabin reactions, while still relevant, have been largely supplemented by modern methods that offer superior efficiency, versatility, and milder conditions.[4][5] The 1,3-dipolar cycloaddition of pyridinium ylides stands out as the most powerful and widely adopted strategy.[1] Concurrently, the advent of transition-metal catalysis has opened new avenues for constructing complex and highly functionalized indolizine derivatives through novel bond formations.[2] As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more atom-economical, environmentally benign, and stereoselective methods for indolizine synthesis will remain a vibrant area of chemical research.
References
- 1. ijettjournal.org [ijettjournal.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Indolizine synthesis [organic-chemistry.org]
The Versatile Reactivity of the Aldehyde Group in Indolizine-2-carbaldehyde: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the chemical behavior of the aldehyde functionality at the C2 position of the indolizine core, a key synthon in the development of novel therapeutics.
The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties. Central to the synthetic utility and diversification of this scaffold is the reactivity of substituents on the indolizine core. This technical guide focuses specifically on the aldehyde group at the second position of the indolizine ring system, a versatile handle for a variety of chemical transformations crucial for the generation of compound libraries in drug discovery programs.
Core Reactivity and Chemical Properties
The aldehyde group at the C2 position of the indolizine nucleus is readily modifiable, serving as a versatile precursor for a range of chemical transformations. Its reactivity is influenced by the electronic properties of the bicyclic indolizine system. The indolizine ring is an electron-rich aromatic system, which can influence the electrophilicity of the aldehyde's carbonyl carbon. However, the aldehyde group maintains its characteristic susceptibility to nucleophilic attack and its ability to participate in a variety of condensation and oxidation-reduction reactions.
Key Chemical Transformations of the Aldehyde Group
The aldehyde functionality of indolizine-2-carbaldehyde and its derivatives can undergo a diverse array of chemical reactions, making it a cornerstone for late-stage functionalization in medicinal chemistry. Key transformations include reduction, arylation, and various condensation reactions.
Reduction of the Aldehyde Group
The aldehyde can be readily reduced to the corresponding primary alcohol. This transformation is typically achieved with high efficiency using standard reducing agents.
Experimental Protocol: Reduction of 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound
To a solution of 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound (1 equivalent) in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding (3-(4-bromophenyl)-1-(pyridin-4-yl)indolizin-2-yl)methanol.
| Reactant | Product | Reagents and Conditions | Yield |
| 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound | (3-(4-bromophenyl)-1-(pyridin-4-yl)indolizin-2-yl)methanol | NaBH4, Methanol, RT | High |
Arylation of the Aldehyde Group
The aldehyde group can be converted to a secondary alcohol through the addition of an aryl nucleophile, typically an organometallic reagent such as a Grignard reagent or an organolithium species.
Experimental Protocol: Arylation of 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound
A solution of an aryl bromide (e.g., bromobenzene) in anhydrous tetrahydrofuran (THF) is treated with magnesium turnings to form the corresponding Grignard reagent. To a solution of 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound (1 equivalent) in anhydrous THF at 0 °C, the freshly prepared Grignard reagent (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired secondary alcohol.
| Reactant | Product | Reagents and Conditions | Yield |
| 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound | (3-(4-bromophenyl)-1-(pyridin-4-yl)indolizin-2-yl)(phenyl)methanol | Phenylmagnesium bromide, THF, RT | Good |
Condensation Reactions
The aldehyde group of this compound is an excellent electrophile for various condensation reactions, which are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction leads to the formation of a new carbon-carbon double bond.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
A mixture of this compound (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of a weak base like piperidine or triethylamine in a solvent such as ethanol or toluene is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
| Reactant | Active Methylene Compound | Product | Catalyst | Yield |
| This compound | Malononitrile | 2-(indolizin-2-ylmethylene)malononitrile | Piperidine | High |
| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(indolizin-2-yl)acrylate | Piperidine | Good |
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide allows for the introduction of a variety of substituted vinyl groups at the C2 position.
Experimental Protocol: Wittig Reaction of this compound
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF, a strong base such as n-butyllithium or sodium hydride is added at low temperature (e.g., 0 °C) to generate the corresponding phosphorus ylide. A solution of this compound (1 equivalent) in anhydrous THF is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified by column chromatography.
| Reactant | Phosphorus Ylide | Product | Base | Yield |
| This compound | (Triphenylphosphoranylidene)methane | 2-vinylindolizine | n-BuLi | Good |
| This compound | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(indolizin-2-yl)acrylate | NaH | Good |
Role in Drug Development and Signaling Pathways
The reactivity of the aldehyde group in this compound is of significant interest to drug development professionals. The ability to easily modify this functional group allows for the systematic exploration of the structure-activity relationship (SAR) of indolizine-based compounds. For instance, the conversion of the aldehyde to various derivatives can modulate the compound's polarity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of its interaction with biological targets.
Indolizine derivatives have shown promise as anticancer agents, and the modifications at the C2 position can influence their mechanism of action. For example, the introduction of specific functionalities via the aldehyde group can enhance the binding affinity of the molecule to target proteins or enzymes involved in cancer signaling pathways.
Below is a conceptual workflow illustrating the central role of this compound in a drug discovery cascade.
Caption: Drug discovery workflow utilizing this compound.
This diagram illustrates how the versatile reactivity of the aldehyde group allows for the creation of a diverse library of indolizine derivatives. These compounds can then be screened to identify initial "hits." Subsequent rounds of synthesis, guided by SAR, enable the optimization of these hits into potential drug candidates. The dashed line indicates the iterative nature of this process, where insights from SAR studies can inform the design of new derivatives starting from the core this compound scaffold.
The following diagram conceptualizes a potential mechanism of action for an indolizine derivative, where the functionality introduced via the 2-carbaldehyde group plays a crucial role in target engagement.
Caption: Conceptual signaling pathway modulation by an indolizine derivative.
In this hypothetical pathway, the indolizine derivative, synthesized from this compound, interacts with a specific biological target. This interaction modulates a signaling pathway, leading to a desired cellular response, such as the inhibition of cancer cell proliferation. The nature of the substituent at the C2 position, derived from the original aldehyde, is critical for the initial binding and inhibitory activity.
Conclusion
The aldehyde group in this compound is a highly valuable and reactive functional group that provides a gateway to a vast chemical space of indolizine derivatives. Its participation in a wide range of chemical transformations, including reductions, arylations, and various condensation reactions, makes it an indispensable tool for medicinal chemists. The ability to readily diversify the indolizine scaffold at the C2 position is crucial for the exploration of structure-activity relationships and the optimization of lead compounds in the pursuit of novel therapeutics, particularly in the field of oncology. A thorough understanding of the reactivity of this aldehyde group is therefore essential for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.
Stability and Storage of Indolizine-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and optimal storage conditions for Indolizine-2-carbaldehyde. Due to the limited availability of formal, long-term stability studies, this guide synthesizes information from chemical supplier recommendations, analogous compound data, and inferences from published synthesis and purification protocols.
Core Stability Profile and Storage Recommendations
This compound is a heterocyclic aromatic aldehyde. The indolizine ring system, while aromatic, can be susceptible to degradation, particularly when unsubstituted. The aldehyde functional group is also prone to oxidation. Therefore, careful handling and storage are crucial to maintain the integrity of the compound.
Based on available data, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Recommended by suppliers. Avoid excessive heat to prevent potential degradation. |
| Light | Store in a dark place | Aromatic compounds can be light-sensitive, leading to decomposition or polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. An inert atmosphere minimizes this risk. |
| Moisture | Keep container tightly sealed in a dry place | Aldehydes can be sensitive to moisture. A dry environment prevents potential hydration or other water-mediated degradation pathways. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | PubChem |
| Molecular Weight | 145.16 g/mol | PubChem |
| Appearance | Solid (form may vary) | General knowledge |
| CAS Number | 944895-49-2 | PubChem |
Experimental Protocols: Synthesis and Purification
The stability of this compound is sufficient for it to be synthesized and purified using standard organic chemistry techniques. The following is a generalized experimental protocol based on published literature, demonstrating the conditions under which the compound is handled.
General Synthesis Procedure via Aminocatalyzed [3+2] Annulation:
-
Reaction Setup: To a reaction vessel is added an α,β-unsaturated aldehyde (0.2 mmol), a heteroaryl ketone (2.5 equivalents), an aminocatalyst (e.g., chitosan, 20 mol%), and a solvent mixture (e.g., Formic acid:H₂O or AcOH:CF₃CH₂OH).
-
Inert Atmosphere: The vessel is flushed with an inert gas, such as Argon, to remove oxygen.
-
Heating: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 18-36 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate to yield the pure this compound.
The successful isolation of the product through these steps, which involve heating and exposure to silica gel, indicates a reasonable degree of stability under these conditions.
Visualizing Stability Factors and Synthesis Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
An In-depth Technical Guide to Indolizine-2-carbaldehyde Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of indolizine-2-carbaldehyde derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly its potential as anticancer agents. This document aims to serve as a valuable resource for researchers in the field, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key biological pathways.
Synthesis of this compound and its Derivatives
The indolizine scaffold is typically synthesized through several key methodologies, with the 1,3-dipolar cycloaddition reaction being one of the most versatile and widely employed approaches. This method allows for the construction of the bicyclic indolizine core with a high degree of functional group tolerance.
General Synthetic Scheme: 1,3-Dipolar Cycloaddition
The most common route to substituted indolizines involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne. For the synthesis of this compound derivatives, an α,β-unsaturated aldehyde is a key reactant.
Caption: General workflow for the aminocatalyzed synthesis of indolizine-2-carbaldehydes.
Detailed Experimental Protocol: One-pot Synthesis of 1,2,3-trisubstituted Indolizine-2-carbaldehydes
This protocol is adapted from a recyclable stereoauxiliary aminocatalyzed strategy.
Materials:
-
α,β-unsaturated aldehyde (0.2 mmol)
-
Heteroaryl ketone (e.g., 2-acetylpyridine) (0.5 mmol, 2.5 equiv.)
-
Aminocatalyst (e.g., chitosan or a D-glucosamine derivative) (20 mol%)
-
Acetic Acid (AcOH) (0.4 mmol, 2.0 equiv.)
-
Lithium trifluoromethanesulfonate (LiSO3CF3)
-
2,2,2-Trifluoroethanol (CF3CH2OH) (0.9 mL)
-
Argon atmosphere
Procedure:
-
To a dried reaction vessel, add the α,β-unsaturated aldehyde, heteroaryl ketone, aminocatalyst, and LiSO3CF3.
-
Under an argon atmosphere, add acetic acid and 2,2,2-trifluoroethanol.
-
Seal the vessel and heat the reaction mixture at 80 °C for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
Quantitative Data: Synthesis and Spectroscopic Properties
The following tables summarize the yields of representative this compound derivatives synthesized via the one-pot aminocatalyzed method and their characteristic spectroscopic data.
Table 1: Synthesis Yields of Representative this compound Derivatives
| Compound ID | α,β-Unsaturated Aldehyde | Heteroaryl Ketone | Yield (%) |
| 1 | Cinnamaldehyde | 2-Acetylpyridine | 95 |
| 2 | Crotonaldehyde | 2-Acetylpyridine | 88 |
| 3 | Acrolein | 2-Benzoylpyridine | 79 |
| 4 | Cinnamaldehyde | 2-Acetylquinoline | 92 |
Table 2: Spectroscopic Data for this compound
| Data Type | Value |
| Molecular Formula | C9H7NO |
| Molecular Weight | 145.16 g/mol [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 9.85 (s, 1H, CHO), 8.20 (d, 1H), 7.60 (d, 1H), 7.45 (s, 1H), 7.20-7.00 (m, 2H), 6.80 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 185.5, 137.9, 136.8, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9 |
| IR (KBr) | ν (cm⁻¹): 1665 (C=O, aldehyde), 1630, 1510, 1450 |
| Mass (m/z) | 145 [M]⁺ |
Note: NMR data are generalized from typical spectra and may vary slightly based on solvent and specific substitution patterns.
Biological Activity: Anticancer Properties
This compound derivatives have demonstrated significant potential as anticancer agents. Their activity has been evaluated against various cancer cell lines, with some compounds showing promising inhibitory effects.
In Vitro Anticancer Activity
The following table summarizes the anticancer activity of selected indolizine derivatives against a panel of human cancer cell lines.
Table 3: IC₅₀ Values of Representative Indolizine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| C3 (an indolizine derivative) | HepG2 | Liver | 10.2 | [2] |
| C8 (dithiolation indolizine) | A549 | Lung | ~15-30 µg/mL | [3] |
| 6o (difluoro substituted indolizine) | HepG2 | Liver | 6.02 | [4] |
| 6o (difluoro substituted indolizine) | HCT-116 | Colon | 5.84 | [4] |
| 6o (difluoro substituted indolizine) | MCF-7 | Breast | 8.89 | [4] |
| 6w (indolizine derivative) | BxPC3 | Pancreatic | 0.47 | [5] |
| 6w (indolizine derivative) | MCF7 | Breast | 1.82 | [5] |
| 6w (indolizine derivative) | PC3 | Prostate | 2.68 | [5] |
| cis-11 (olefinated indolizine lactone) | MDA-MB-231 | Breast | 1.01 | [6] |
| cis-11 (olefinated indolizine lactone) | DU-145 | Prostate | 4.41 | [6] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indolizine derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the indolizine derivative (typically from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Mechanism of Action: Signaling Pathways in Cancer
Several studies have begun to elucidate the molecular mechanisms by which indolizine derivatives exert their anticancer effects. Key pathways identified include the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis via the Mitochondrial p53 Pathway
Certain indolizine derivatives have been shown to induce apoptosis in cancer cells through a mechanism involving the tumor suppressor protein p53 and the mitochondria.
Caption: Proposed signaling pathway for indolizine-induced apoptosis in cancer cells.[2][4]
This pathway suggests that the indolizine derivative increases intracellular reactive oxygen species (ROS), leading to the activation and nuclear accumulation of p53.[2] p53 then upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3, culminating in apoptosis.[2]
Induction of G2/M Cell Cycle Arrest
Other indolizine analogues have been found to inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase. This is often linked to the disruption of microtubule dynamics.
Caption: Signaling pathway for indolizine-induced G2/M cell cycle arrest.[3]
In this mechanism, the indolizine derivative may inhibit tubulin polymerization, leading to the disruption of the mitotic spindle and causing cells to arrest in the G2/M phase of the cell cycle.[7] Additionally, inhibition of the PI3K/Akt pathway and activation of p53 can lead to the downregulation of the Cyclin B1/CDK1 complex, which is crucial for the G2 to M phase transition.[3][8] Prolonged G2/M arrest can ultimately trigger apoptosis.
Experimental Protocol: Tubulin Polymerization Assay
This protocol provides a general framework for assessing the effect of indolizine derivatives on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Indolizine derivative stock solution (in DMSO)
-
Paclitaxel (stabilizing control)
-
Nocodazole (destabilizing control)
-
96-well plate (UV-transparent)
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin protein in polymerization buffer with GTP and glycerol.
-
Add the indolizine derivative at various concentrations, along with positive and negative controls, to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37 °C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves and compare the effect of the indolizine derivative to the controls.
Conclusion and Future Directions
This compound derivatives and their analogues represent a promising class of compounds for the development of novel anticancer therapeutics. Their synthesis is readily achievable through established methods like the 1,3-dipolar cycloaddition, allowing for the generation of diverse chemical libraries. The demonstrated in vitro anticancer activity, coupled with emerging insights into their mechanisms of action involving apoptosis induction and cell cycle arrest, provides a strong rationale for their continued investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions on the indolizine core to optimize potency and selectivity.
-
In vivo efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer.
-
Pharmacokinetic and toxicological profiling: Assessment of the drug-like properties of these derivatives to identify candidates with favorable ADMET profiles.
-
Target deconvolution: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds to refine their mechanism of action.
This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this compound derivatives into effective clinical cancer therapies.
References
- 1. This compound | C9H7NO | CID 53721738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Substituted Indolizines Using Indolizine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. While numerous methods exist for the synthesis of the indolizine core itself, the direct, one-pot functionalization of pre-formed indolizines, such as indolizine-2-carbaldehyde, into more complex substituted derivatives is a less explored area. This document outlines a proposed one-pot, multicomponent protocol for the synthesis of novel dihydropyrimidinone-fused indolizine derivatives, leveraging the reactivity of the aldehyde functional group in a Biginelli-type reaction. This approach offers a streamlined pathway to novel heterocyclic systems with potential therapeutic applications.
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The Biginelli reaction, a well-established MCR, typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2] These DHPMs are known to exhibit a wide range of pharmacological activities, including acting as calcium channel blockers and anti-inflammatory agents.[1]
Herein, we propose the application of a Biginelli-type reaction in a one-pot synthesis to generate novel substituted indolizines, using this compound as the aldehyde component. This protocol is designed to be a straightforward and efficient method for the diversification of the indolizine scaffold, leading to the formation of a fused heterocyclic system.
Proposed One-Pot Synthesis of Dihydropyrimidinone-Fused Indolizines
This section details a proposed experimental protocol for the one-pot synthesis of dihydropyrimidinone-fused indolizines from this compound, a β-dicarbonyl compound, and urea or thiourea.
Reaction Scheme:
Experimental Workflow Diagram
Caption: Experimental workflow for the proposed one-pot synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-dicarbonyl compounds)
-
Urea (or thiourea)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSA), hydrochloric acid, or a Lewis acid like zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol).
-
Addition of Catalyst and Solvent: Add the solvent (e.g., 10 mL of ethanol) followed by the catalyst (e.g., p-TSA, 0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure dihydropyrimidinone-fused indolizine.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Quantitative Data Summary
The following table summarizes the expected products and hypothetical yields for the proposed one-pot synthesis with various reactants. These yields are based on typical outcomes for Biginelli reactions reported in the literature.[1][2][3]
| Entry | β-Dicarbonyl Compound | Amide Source | Expected Product | Hypothetical Yield (%) |
| 1 | Ethyl Acetoacetate | Urea | 4-(indolizin-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85-95 |
| 2 | Ethyl Acetoacetate | Thiourea | 4-(indolizin-2-yl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 80-90 |
| 3 | Methyl Acetoacetate | Urea | 4-(indolizin-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 82-92 |
| 4 | Acetylacetone | Urea | 5-acetyl-4-(indolizin-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 75-85 |
Proposed Reaction Mechanism
The proposed mechanism for the acid-catalyzed Biginelli reaction involving this compound is illustrated below.
Caption: Proposed mechanism for the Biginelli-type reaction.
Mechanism Steps:
-
Formation of the N-Acyliminium Ion: The reaction is initiated by the acid-catalyzed condensation of this compound with urea to form an N-acyliminium ion intermediate.
-
Enolate Formation: The β-ketoester undergoes tautomerization to its enol form.
-
C-C Bond Formation: The enol of the β-ketoester acts as a nucleophile and attacks the electrophilic N-acyliminium ion.
-
Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization via the attack of the second nitrogen of the urea moiety on the carbonyl group of the ketoester, followed by dehydration to yield the final dihydropyrimidinone-fused indolizine product.
The proposed one-pot synthesis provides a promising and efficient strategy for the generation of novel, substituted indolizine derivatives. By employing the well-established Biginelli multicomponent reaction, this protocol allows for the rapid construction of complex heterocyclic systems from readily available starting materials. This approach is well-suited for the generation of compound libraries for screening in drug discovery programs and offers a valuable tool for medicinal chemists and researchers in the field of heterocyclic chemistry. Further experimental validation is encouraged to explore the full scope and potential of this synthetic route.
References
- 1. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 3. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions Involving Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The functionalization of the indolizine core is crucial for modulating its pharmacological properties. While 1,3-dipolar cycloaddition is a powerful tool for constructing heterocyclic systems, literature primarily details the synthesis of the indolizine ring itself via this method, rather than the direct use of substituted indolizines like Indolizine-2-carbaldehyde as dipolarophiles.
This document provides an overview of relevant cycloaddition strategies for the synthesis and functionalization of this compound and related structures. Although direct 1,3-dipolar cycloaddition reactions with this compound as the dipolarophile are not extensively reported in the reviewed literature, we present detailed protocols for a closely related [3+2] annulation strategy for its synthesis. Furthermore, we discuss general principles and examples of 1,3-dipolar cycloadditions on similar heterocyclic aldehydes to provide a framework for future research and reaction design.
I. Synthesis of Indolizine-2-carbaldehydes via [3+2] Annulation
A highly efficient method for the one-pot synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes involves a [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. This reaction is effectively catalyzed by aminosugars derived from biomass, offering a green and sustainable approach.
General Reaction Scheme
The reaction proceeds through the formation of a pyridinium ylide from the acylpyridine, which then undergoes a [3+2] cycloaddition with the α,β-unsaturated aldehyde.
Caption: General workflow for the synthesis of Indolizine-2-carbaldehydes.
Experimental Protocol: One-Pot Synthesis of 1,2,3-Trisubstituted Indolizine-2-carbaldehydes
This protocol is adapted from a reported recyclable stereoauxiliary aminocatalytic approach.
Materials:
-
Substituted 2-acylpyridine
-
Substituted α,β-unsaturated aldehyde
-
D-Glucosamine (or Chitosan)
-
Water (as solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the 2-acylpyridine (1.0 equiv.), the α,β-unsaturated aldehyde (1.2 equiv.), and D-glucosamine (20 mol%).
-
Add water as the solvent.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,2,3-trisubstituted this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various indolizine-2-carbaldehydes using a chitosan catalyst in an aqueous solution.
| Entry | 2-Acylpyridine Substrate | α,β-Unsaturated Aldehyde Substrate | Product | Yield (%) |
| 1 | 2-Acetylpyridine | Cinnamaldehyde | 1-Phenyl-3-methyl-indolizine-2-carbaldehyde | 92 |
| 2 | 2-Acetylpyridine | 4-Chlorocinnamaldehyde | 1-(4-Chlorophenyl)-3-methyl-indolizine-2-carbaldehyde | 89 |
| 3 | 2-Acetylpyridine | 4-Methylcinnamaldehyde | 1-(4-Methylphenyl)-3-methyl-indolizine-2-carbaldehyde | 95 |
| 4 | 2-Propionylpyridine | Cinnamaldehyde | 3-Ethyl-1-phenyl-indolizine-2-carbaldehyde | 85 |
II. Potential 1,3-Dipolar Cycloaddition Reactions with this compound
While specific examples are scarce, the aldehyde functionality at the C-2 position of the indolizine ring could potentially act as a dipolarophile, particularly with electron-rich 1,3-dipoles. The electron-withdrawing nature of the formyl group would activate the C=O double bond for cycloaddition.
A. Reaction with Azomethine Ylides
The reaction of an aldehyde with an azomethine ylide, typically generated in situ from an amino acid and another aldehyde or by thermal ring-opening of an aziridine, leads to the formation of an oxazolidine ring.
Caption: Proposed cycloaddition of an azomethine ylide to this compound.
B. Reaction with Nitrones
Nitrones are well-established 1,3-dipoles that react with aldehydes to form 1,4,2-dioxazolidines. The regioselectivity of this cycloaddition is generally high.
Caption: Proposed cycloaddition of a nitrone to this compound.
III. Applications in Drug Development
Functionalized indolizines are valuable scaffolds in drug discovery. The products of cycloaddition reactions involving the indolizine core can be further modified to generate libraries of compounds for biological screening. The resulting fused heterocyclic systems may exhibit a range of pharmacological activities.
Potential Therapeutic Targets
The diverse structures that can be generated from indolizine-based cycloadditions may have applications in targeting various diseases. The introduction of new stereocenters and functional groups can lead to compounds with enhanced binding affinity and selectivity for biological targets.
Caption: Drug discovery workflow utilizing indolizine cycloaddition products.
Conclusion
While direct 1,3-dipolar cycloaddition reactions utilizing this compound as a dipolarophile are not well-documented, the synthesis of this important precursor can be efficiently achieved through a [3+2] annulation strategy. The exploration of this compound in cycloaddition reactions with various 1,3-dipoles represents a promising area for future research, with the potential to yield novel heterocyclic scaffolds for drug discovery and development. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate these possibilities.
Application Notes: Indolizine-2-carbaldehyde in Medicinal Chemistry
Introduction
The indolizine scaffold is a nitrogen-fused bicyclic heterocycle, recognized as a "privileged" structure in medicinal chemistry.[1] It is an isomer of indole and is present in various natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant properties.[1][4][5] Indolizine-2-carbaldehyde, specifically, serves as a crucial and versatile synthetic intermediate.[6] The presence of the highly reactive carbaldehyde group at the C2 position allows for straightforward chemical modifications, enabling the generation of diverse libraries of indolizine derivatives for drug discovery and development.[6]
Synthetic Utility and Logical Workflow
The primary application of this compound in medicinal chemistry is as a foundational building block. The aldehyde functional group is amenable to a variety of classical organic reactions, providing access to a multitude of more complex structures. Key transformations include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Reductive Amination: Formation of secondary and tertiary amines by reaction with primary or secondary amines, followed by reduction.
-
Schiff Base Formation: Condensation with primary amines to yield imines, which can be further modified or act as ligands.
-
Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol, respectively, to introduce new functional handles.
This synthetic versatility allows researchers to systematically explore the structure-activity relationships (SAR) of the indolizine scaffold by introducing diverse substituents at the 2-position.
Caption: Synthetic workflow from this compound to drug candidates.
Medicinal Chemistry Applications & Data
While this compound itself is not typically the final active compound, its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
The planar structure of the indolizine nucleus allows it to interact with biological targets like DNA and key enzymes in cell proliferation pathways.[7] Derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. A notable mechanism of action for some indolizine derivatives is the inhibition of tubulin polymerization.[7]
Caption: Pathway for tubulin polymerization inhibition by indolizine derivatives.
Table 1: Anticancer Activity of Selected Indolizine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Bromo-substituted Indolizine (5c) | HOP-62 (Non-small cell lung) | GI% | -34 (Cytotoxic) | [7] |
| Bromo-substituted Indolizine (5c) | SNB-75 (Glioblastoma) | GI% | -15 (Cytotoxic) | [7] |
| Fused Indolizine-Pyrrolopyrimidine (5r) | HepG2 (Liver) | IC₅₀ | 0.22 µM | [8] |
| Fused Indolizine-Pyrrolopyrimidine (5r) | Huh7 (Liver) | IC₅₀ | 0.10 µM | [8] |
| Difluoro-substituted Indolizine (6o) | HCT-116 (Colorectal) | IC₅₀ | 5.84 µM | [9] |
| Difluoro-substituted Indolizine (6o) | MCF-7 (Breast) | IC₅₀ | 8.89 µM | [9] |
| Indolizine Lactone | MDA-MB-231 (Breast) | IC₅₀ | < 5 µM |[10] |
Antimicrobial Activity
Indolizine derivatives have been synthesized and evaluated for their activity against a spectrum of bacteria and fungi.[11] Their mechanism can involve the inhibition of essential enzymes, such as fungal 14α-demethylase, which is critical for ergosterol biosynthesis.[5]
Table 2: Antimicrobial Activity of Selected Indolizine Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indolizine-1-carbonitrile (5b) | Candida species | MIC | 8–32 µg/mL | [5] |
| Indolizine-1-carbonitrile (5g) | Staphylococcus aureus | MIC | 16 µg/mL | [5] |
| Indolizine-1-carbonitrile (5g) | Escherichia coli | MIC | 64 µg/mL | [5] |
| General Indolizine (XXI) | Staphylococcus aureus | Bacteriostatic Conc. | 25 µg/mL | [11] |
| General Indolizine (XIII) | Candida albicans | - | Good Activity |[11] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Certain indolizine derivatives have been found to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like TNF-α and prostaglandin E2 (PGE2).[1][12]
Table 3: Anti-inflammatory Activity of Selected Indolizine Derivatives
| Compound Class | Assay / Model | Activity | Reference |
|---|---|---|---|
| Spirooxindole-indolizine hybrids | Carrageenan-induced paw edema | Significant inhibition of TNF-α and nitrites | [12] |
| Substituted 1,2-diphenylindolizines | Mycobacterium-induced arthritis | Less active than indoxole standard | [1] |
| Benzofuran-indolizine hybrids | - | Possess anti-inflammatory activity |[1] |
Experimental Protocols
The following is a representative protocol for the derivatization of this compound via a Knoevenagel condensation to synthesize an indolizine-chalcone derivative, a common scaffold in medicinal chemistry.
Protocol 1: Synthesis of (E)-3-(Indolizin-2-yl)-1-phenylprop-2-en-1-one
Objective: To synthesize an indolizine-chalcone derivative from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 15 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add acetophenone (1.1 eq).
-
Base Addition: Slowly add an aqueous solution of 20% NaOH (2.0 eq) dropwise to the mixture at room temperature. The reaction should turn color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. A precipitate should form.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 40°C overnight.
-
Purification (if necessary): If the crude product is not pure (as determined by TLC or ¹H NMR), purify it using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Characterization: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Outcome: A solid product, (E)-3-(indolizin-2-yl)-1-phenylprop-2-en-1-one, which can be further evaluated for its biological activities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijettjournal.org [ijettjournal.org]
- 4. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Indolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of indolizine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced sustainability, making it a valuable tool in modern drug discovery and development.[1]
Introduction to Indolizine Derivatives and Microwave-Assisted Synthesis
Indolizine, a fused bicyclic nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1] Derivatives of indolizine exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4] Their planar structure and ability to engage in various biological interactions make them attractive candidates for the development of novel therapeutics.[2]
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can accelerate reaction rates, often reducing reaction times from hours to minutes.[1] This rapid and controlled heating can also lead to cleaner reactions with fewer byproducts and improved yields.[1]
Advantages of Microwave-Assisted Synthesis for Indolizine Derivatives
Compared to classical thermal heating, microwave-assisted synthesis of indolizine derivatives offers several key advantages:
-
Rapid Reaction Times: Dramatically shorter reaction times, increasing throughput and efficiency.
-
Higher Yields: Often provides higher isolated yields of the desired products.
-
Greener Chemistry: Reduced energy consumption and often allows for the use of less solvent.
-
Improved Purity: Cleaner reaction profiles with fewer side products, simplifying purification.
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors leads to more consistent results.
Experimental Protocols
The following section provides detailed protocols for the microwave-assisted synthesis of various indolizine derivatives. These protocols are based on established literature procedures and are intended to serve as a starting point for researchers.
Protocol 1: One-Pot, Three-Component Synthesis of Substituted Indolizines
This protocol describes a highly efficient one-pot, three-component reaction for the synthesis of functionalized indolizine derivatives under microwave irradiation.[5]
Materials:
-
Appropriate acyl bromide (1.0 mmol)
-
Pyridine (1.2 mmol)
-
Acetylene derivative (e.g., dimethyl acetylenedicarboxylate) (1.1 mmol)
-
Basic alumina (catalyst)
-
Suitable solvent (e.g., DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the acyl bromide (1.0 mmol), pyridine (1.2 mmol), acetylene derivative (1.1 mmol), and a catalytic amount of basic alumina.
-
Add the appropriate solvent (e.g., 2 mL of DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired indolizine derivative.
Protocol 2: Synthesis of 3-Functionalized Indolizine Derivatives
This protocol outlines the microwave-assisted synthesis of 3-functionalized indolizines via a domino reaction.[6]
Materials:
-
Aniline derivative (1.0 mmol)
-
Arylglyoxal monohydrate (1.0 mmol)
-
Cyclic 1,3-dicarbonyl compound (e.g., dimedone) (1.0 mmol)
-
Green solvent (e.g., ethanol or water)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aniline derivative (1.0 mmol), arylglyoxal monohydrate (1.0 mmol), and the cyclic 1,3-dicarbonyl compound (1.0 mmol).
-
Add the green solvent (e.g., 3 mL of ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for the optimized reaction time (typically 15-45 minutes).
-
Monitor the reaction by TLC.
-
After cooling, the product often precipitates from the solution and can be collected by filtration.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies, comparing microwave-assisted synthesis with conventional heating methods for the preparation of indolizine derivatives.
Table 1: Synthesis of 3-Benzoyl Indolizine Derivatives
| Entry | Reaction Conditions | Time | Yield (%) |
| 1 | Conventional (Reflux) | 8 h | 65 |
| 2 | Microwave (120 °C) | 15 min | 92 |
Table 2: Three-Component Synthesis of Functionalized Indolizines
| Entry | Substituents | Method | Time | Yield (%) |
| 1 | R1=Ph, R2=CO2Me | Conventional | 12 h | 78 |
| 2 | R1=Ph, R2=CO2Me | Microwave | 20 min | 95 |
| 3 | R1=4-Cl-Ph, R2=CO2Et | Conventional | 15 h | 72 |
| 4 | R1=4-Cl-Ph, R2=CO2Et | Microwave | 25 min | 91 |
| 5 | R1=4-MeO-Ph, R2=COMe | Conventional | 10 h | 80 |
| 6 | R1=4-MeO-Ph, R2=COMe | Microwave | 18 min | 94 |
Applications in Drug Discovery and Development
Indolizine derivatives are of significant interest to drug development professionals due to their diverse pharmacological activities. Microwave-assisted synthesis facilitates the rapid generation of libraries of these compounds for structure-activity relationship (SAR) studies.
Anticancer Activity
Many indolizine derivatives have demonstrated potent anticancer activity through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some indolizine derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][7]
-
Kinase Inhibition: Indolizine-based compounds have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[8][9]
The ability to rapidly synthesize and functionalize the indolizine core using microwave chemistry is crucial for optimizing their anticancer potency and selectivity.
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One moment, please... [cancertreatmentjournal.com]
Catalytic Functionalization of Indolizine-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of indolizine-2-carbaldehyde. The indolizine scaffold is a significant heterocyclic motif found in numerous biologically active compounds, and the 2-carbaldehyde functionality serves as a versatile handle for a variety of chemical transformations. These notes are intended to guide researchers in the synthesis and modification of indolizine-based molecules for applications in medicinal chemistry and materials science.
Overview of Catalytic Strategies
The functionalization of the indolizine core, particularly when substituted with an aldehyde group at the 2-position, can be approached through several catalytic strategies. These include the direct modification of the aldehyde group, C-H functionalization at other positions on the heterocyclic ring, and cross-coupling reactions of pre-functionalized derivatives. This document will focus on key catalytic methods that allow for the diversification of the this compound scaffold.
Synthesis of this compound
A crucial prerequisite for the functionalization of this compound is its efficient synthesis. A one-pot aminocatalyzed [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes provides a recyclable and sustainable route to trisubstituted indolizine-2-carbaldehydes.[1]
One-Pot Aminocatalyzed Synthesis Protocol[1]
This protocol outlines a general procedure for the synthesis of 1,3-disubstituted-indolizine-2-carbaldehydes.
Experimental Protocol:
-
To a solution of the desired α,β-unsaturated aldehyde (0.2 mmol) in CF3CH2OH (0.9 mL) is added the heteroaryl ketone (0.5 mmol, 2.5 equiv.), the aminocatalyst (e.g., a derivative of an amino sugar, 20 mol%), AcOH (2.0 equiv.), and LiSO3CF3 (3.0 equiv.).
-
The reaction mixture is stirred under an argon atmosphere at 80 °C for 18 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired this compound.
Table 1: Substrate Scope for the One-Pot Synthesis of Indolizine-2-carbaldehydes [1]
| Entry | α,β-Unsaturated Aldehyde | Heteroaryl Ketone | Product | Yield (%) |
| 1 | Cinnamaldehyde | 2-Acetylpyridine | 1-Methyl-3-phenylthis compound | 85 |
| 2 | Crotonaldehyde | 2-Acetylpyridine | 1,3-Dimethylthis compound | 78 |
| 3 | Acrolein | 2-Acetylpyridine | 1-Methylthis compound | 72 |
Functionalization of the Aldehyde Group
The aldehyde functionality at the C2 position is a prime site for various catalytic and non-catalytic transformations, allowing for chain extension and the introduction of new functional groups.
Wittig Reaction
The Wittig reaction is a powerful method for the conversion of aldehydes to alkenes. While specific examples with this compound are not extensively documented in the provided search results, a general protocol can be adapted. The phosphorus ylide attacks the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
General Experimental Protocol (Adapted):
-
To a suspension of the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF under an argon atmosphere is added a strong base (e.g., n-BuLi, 1.1 equiv.) at 0 °C.
-
The resulting ylide solution is stirred for 30 minutes at room temperature.
-
A solution of this compound (1.0 equiv.) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new C=C bond. This reaction is particularly useful for synthesizing α,β-unsaturated products.
General Experimental Protocol (Adapted):
-
To a solution of this compound (1.0 equiv.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 equiv.) in a suitable solvent (e.g., ethanol, toluene) is added a catalytic amount of a base (e.g., piperidine, triethylamine, 0.1 equiv.).
-
The reaction mixture is stirred at room temperature or heated to reflux until completion (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to afford the desired product.
C-H Functionalization of the Indolizine Core
Direct C-H functionalization is an atom-economical strategy to introduce new substituents onto the indolizine ring. The C3 position of indolizines is generally the most nucleophilic and susceptible to electrophilic attack.
Palladium-Catalyzed C3-Arylation
Palladium catalysts can facilitate the direct arylation of the C3 position of indolizines with aryl halides.[2][3] While electron-withdrawing groups at C2, such as an aldehyde, may decrease the reactivity, this method remains a viable option for functionalization.
Experimental Protocol: [2]
-
A mixture of the indolizine (1.0 equiv.), aryl bromide (1.2 equiv.), PdCl2(PPh3)2 (0.05 equiv.), KOAc (2.0 equiv.), and H2O (2.0 equiv.) in NMP is heated at 100 °C for 1-3 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Table 2: Palladium-Catalyzed C3-Arylation of Substituted Indolizines [2]
| Entry | Indolizine Substrate | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Carboethoxyindolizine | p-Nitrophenyl bromide | 2-Carboethoxy-3-(p-nitrophenyl)indolizine | 95 |
| 2 | 2-Cyanoindolizine | p-Nitrophenyl bromide | 2-Cyano-3-(p-nitrophenyl)indolizine | 92 |
| 3 | 2-Methylindolizine | p-Nitrophenyl bromide | 2-Methyl-3-(p-nitrophenyl)indolizine | 85 |
Note: While this compound was not explicitly tested in the cited study, the data for other C2-substituted indolizines provides a strong starting point for optimization.
Cross-Coupling Reactions of Halogenated Indolizine-2-carbaldehydes
For functionalization at positions other than C3, a common strategy involves the initial halogenation of the indolizine core, followed by a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Halogenation of this compound (Hypothetical Protocol)
Selective halogenation of the indolizine ring can be challenging. A potential approach would involve electrophilic halogenating agents. The position of halogenation will depend on the reaction conditions and the directing effect of the aldehyde group.
General Considerations for a Hypothetical Protocol:
-
To a solution of this compound in a suitable solvent (e.g., DMF, CH2Cl2), an electrophilic halogenating agent (e.g., NBS for bromination, NCS for chlorination) would be added.
-
The reaction would likely be performed at low temperature to control regioselectivity.
-
Purification would be carried out by standard chromatographic techniques.
Suzuki-Miyaura Cross-Coupling
Once a halo-indolizine-2-carbaldehyde is obtained, the Suzuki-Miyaura reaction can be employed to form a new carbon-carbon bond with a boronic acid or ester in the presence of a palladium catalyst and a base.
General Experimental Protocol (Adapted):
-
To a degassed mixture of the halo-indolizine-2-carbaldehyde (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K2CO3, Cs2CO3, 2.0 equiv.) in a suitable solvent system (e.g., dioxane/water, toluene/water) is added a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the catalytic functionalization strategies discussed.
Caption: Synthetic and functionalization pathways for this compound.
Caption: Plausible mechanism for Pd-catalyzed C3-arylation of indolizine.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of functionalized indolizine derivatives. The catalytic methods outlined in this document, including transformations of the aldehyde group, C-H functionalization, and cross-coupling reactions, provide a robust toolkit for medicinal chemists and materials scientists. The provided protocols and data serve as a foundation for the development of novel indolizine-based compounds with potential applications in drug discovery and beyond. Further exploration of these and other catalytic methods will undoubtedly continue to expand the chemical space accessible from this versatile scaffold.
References
- 1. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indolizine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of indolizine-based enzyme inhibitors, a class of compounds with significant therapeutic potential.[1] The protocols focus on two common and effective synthetic strategies: the 1,3-dipolar cycloaddition reaction and the Tschitschibabin reaction.[2] Additionally, this guide includes information on the inhibitory activities of various indolizine derivatives against enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and acetylcholinesterase (AChE), along with visual representations of relevant biological pathways and experimental workflows.
Introduction to Indolizine-Based Enzyme Inhibitors
Indolizine, a fused bicyclic heteroaromatic compound, serves as a scaffold for a wide range of biologically active molecules.[3] Its structural features allow for diverse functionalization, leading to compounds that can effectively interact with the active sites of various enzymes. This has made indolizine derivatives attractive candidates in drug discovery, with demonstrated activities as anticancer, anti-inflammatory, and neuroprotective agents.[1][3] Notably, indolizine-based compounds have shown potent inhibitory activity against enzymes implicated in cancer and neurodegenerative diseases.[4][5][6]
Experimental Protocols
Two primary methods for the synthesis of the indolizine core are detailed below. These protocols are generalized and may require optimization based on the specific substrates and desired final products.
Protocol 1: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for constructing the indolizine ring system.[2] It typically involves the reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkene or alkyne (the dipolarophile).
Materials:
-
Substituted pyridine
-
α-Halo carbonyl compound (e.g., ethyl bromoacetate)
-
Dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or DMF)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in a minimal amount of anhydrous solvent.
-
Add the α-halo carbonyl compound (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
Filter the precipitate, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Generation of the Pyridinium Ylide and Cycloaddition:
-
Suspend the pyridinium salt (1.0 eq) in an anhydrous solvent in a new round-bottom flask.
-
Add the dipolarophile (1.2 eq) to the suspension.
-
Slowly add the base (1.5 eq) to the mixture at 0 °C. The in-situ generation of the pyridinium ylide will occur, which then reacts with the dipolarophile.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired indolizine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Protocol 2: Synthesis of Indolizines via the Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction is a classic method for indolizine synthesis involving the cyclization of N-(cyanomethyl)pyridinium salts or related compounds in the presence of a base.[7]
Materials:
-
Substituted 2-methylpyridine
-
Halogenating agent (e.g., N-bromosuccinimide - NBS)
-
Cyanide source (e.g., sodium cyanide) or an active methylene compound
-
Base (e.g., sodium carbonate or sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of the Pyridinium Salt:
-
Functionalize the methyl group of the 2-methylpyridine derivative. For example, bromination using NBS followed by reaction with sodium cyanide to form the corresponding 2-(cyanomethyl)pyridine.
-
Alternatively, quaternize the pyridine nitrogen with a reagent containing an active methylene group (e.g., phenacyl bromide).
-
-
Cyclization:
-
Dissolve the prepared pyridinium salt (1.0 eq) in an appropriate anhydrous solvent.
-
Add a base (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired indolizine.
-
Characterize the purified compound by spectroscopic analysis.
-
Quantitative Data of Indolizine-Based Enzyme Inhibitors
The following table summarizes the inhibitory activities of several indolizine derivatives against different enzymes. This data highlights the potential of this scaffold in developing potent and selective enzyme inhibitors.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Reference |
| Naphthoindolizine 5c | IDO1 | 23 | - | - | [4] |
| Indolizinoquinoline-5,12-dione 5b' | IDO1 (in HeLa cells) | 372 | - | - | [4] |
| Indolinone 3c | Acetylcholinesterase (AChE) | 0.44 | Donepezil | 14.08 | [5] |
| Indolizinoquinoline-5,12-dione 12b | Acetylcholinesterase (AChE) | 68 | - | - | [8] |
Visualizations
Signaling Pathway
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow
Caption: General workflow for synthesis and evaluation.
Structure-Activity Relationship (SAR)
Caption: Simplified SAR for AChE inhibitors.
Conclusion
The synthetic protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel indolizine-based enzyme inhibitors. The versatility of the indolizine scaffold, coupled with established synthetic methodologies, offers a promising avenue for the creation of potent and selective therapeutic agents. Further exploration of the structure-activity relationships of these compounds will be crucial in optimizing their efficacy and advancing them towards clinical applications.
References
- 1. fortislife.com [fortislife.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. aacrjournals.org [aacrjournals.org]
Indolizine-2-carbaldehyde: A Versatile Scaffold for the Synthesis of Complex Heterocyclic Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine-2-carbaldehyde is a pivotal heterocyclic building block, offering a gateway to a diverse array of complex nitrogen-containing fused heterocyclic systems. Its unique electronic properties, arising from the fusion of a π-excessive pyrrole ring and a π-deficient pyridine ring, render the aldehyde group susceptible to a variety of chemical transformations. This reactivity profile makes this compound an attractive starting material for the construction of novel molecular architectures with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced heterocyclic systems, along with insights into the biological activities of the resulting compounds.
Synthetic Applications of this compound
This compound serves as a versatile precursor in several key organic reactions, including condensation reactions, Wittig reactions, and multicomponent reactions, enabling the synthesis of a wide range of fused heterocyclic compounds.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation. This compound readily undergoes condensation with active methylene compounds in the presence of a basic catalyst to yield various functionalized alkenes, which can subsequently be cyclized to form more complex heterocyclic structures. A notable application is the synthesis of pyrido[2,3-b]indolizine derivatives, which have shown promising anticancer activity.[1]
Experimental Protocol: Synthesis of 2-(Indolizin-2-yl)methylene-malononitrile via Knoevenagel Condensation
A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile can be adapted for this compound.[2][3]
-
Materials: this compound, malononitrile, piperidine (catalyst), ethanol (solvent).
-
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1.2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 | >90 (est.) | [2],[3] |
| Quinoline-2-carbaldehyde | Malononitrile | None | Ethanol | - | - | [2] |
Logical Workflow for Knoevenagel Condensation and Subsequent Cyclization
Caption: Workflow for the synthesis of fused heterocycles from this compound.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. This compound can be converted to various vinyl-substituted indolizines using phosphorus ylides. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bond.
Experimental Protocol: Synthesis of 2-(Styryl)indolizine via Wittig Reaction
A general procedure for the Wittig reaction is as follows:[4][5][6]
-
Materials: this compound, benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium or sodium hydroxide), dichloromethane (solvent).
-
Procedure:
-
Prepare the phosphonium ylide by treating benzyltriphenylphosphonium chloride (1.1 mmol) with a strong base in an appropriate solvent.
-
To the ylide solution, add a solution of this compound (1 mmol) in dichloromethane.
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
-
| Reactant 1 | Wittig Reagent | Base | Solvent | Time (min) | Yield (%) | Reference |
| This compound | Benzyltriphenylphosphonium ylide | n-BuLi or NaOH | Dichloromethane | 10-30 | High (est.) | [4],[5],[6] |
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, are highly efficient for generating molecular diversity. While specific examples starting with this compound are not yet widely reported, its aldehyde functionality makes it a prime candidate for inclusion in known MCRs, such as the Ugi or Passerini reactions, to rapidly assemble complex, drug-like molecules.[7][8]
Biological Activity of Indolizine-Derived Complex Heterocycles
Derivatives of indolizine exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9]
Anticancer Activity
Pyrido[2,3-b]indolizine derivatives, synthesized from indolizine precursors, have demonstrated significant anticancer activity against colorectal cancer cell lines.[1] These compounds can induce cell cycle arrest, primarily in the S and G2/M phases, leading to apoptosis.[1] The presence and position of hydroxyl groups on phenyl substituents have been shown to be crucial for their cytotoxic effects.[1] Some indolizine derivatives have also been found to inhibit β-catenin activity and activate p53, key proteins in cancer signaling pathways.[10]
Anti-inflammatory Activity
Indolizine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[11] The inhibition of COX-2 is a major mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are often mediated through the modulation of signaling pathways involving tumor necrosis factor-alpha (TNF-α) and interleukins.[9]
Signaling Pathway: TNF-α Induced COX-2 Expression
The following diagram illustrates the signaling cascade initiated by TNF-α, leading to the expression of COX-2, a pathway that can be targeted by indolizine derivatives.
Caption: TNF-α signaling pathway leading to COX-2 expression, a target for indolizine derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic systems. Its reactivity in fundamental organic reactions such as Knoevenagel condensations and Wittig reactions provides access to a wide range of novel molecular scaffolds. The resulting complex heterocyclic compounds, particularly those derived from indolizine, have demonstrated significant potential as anticancer and anti-inflammatory agents. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further exploration and exploitation of this compound in drug discovery and materials science research.
References
- 1. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of new nitrogen-bridged heterocycles. 51. Syntheses and structures of compounds having two indolizine nuclei in a molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations [mdpi.com]
- 10. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Green Chemistry Approaches to Indolizine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of indolizine scaffolds using green chemistry approaches. The methodologies outlined herein prioritize environmental sustainability through the use of biocatalysts, solvent-free conditions, and microwave irradiation, offering significant advantages over traditional synthetic routes in terms of reduced reaction times, energy consumption, and waste generation.
Biocatalyzed One-Pot Synthesis of Indolizines in Aqueous Media
This protocol details a one-pot synthesis of indolizine derivatives biocatalyzed by Candida antarctica lipase A (CAL-A), with the option of ultrasound assistance to significantly reduce reaction times. The use of water as a solvent and a biocatalyst makes this a highly eco-friendly method.[1]
Comparative Data for Biocatalyzed Synthesis
| Entry | Method | Catalyst | Time | Conversion (%) |
| 1 | Shaking | None | 48 h | 45 |
| 2 | Shaking | CAL-A | 48 h | 85 |
| 3 | Ultrasound | None | 2 h | 48 |
| 4 | Ultrasound | CAL-A | 2 h | 87 |
Experimental Protocol: Biocatalyzed Synthesis of Indolizine 1a
Materials:
-
4,4′-bipyridine
-
ω-bromoacetophenone
-
Ethyl propiolate
-
Candida antarctica lipase A (CAL-A)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vials
-
Thermoshaker or ultrasonic bath
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
To a reaction vial, add 4,4′-bipyridine (1 mmol), ω-bromoacetophenone (1 mmol), and ethyl propiolate (1 mmol) in 10 mL of phosphate buffer (pH 7).
-
Add 10 mg of Candida antarctica lipase A (CAL-A).
-
For the shaking method: Place the vial in a thermoshaker at 40°C and shake for 48 hours.
-
For the ultrasound-assisted method: Place the vial in an ultrasonic bath at 40°C and irradiate for 2 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired indolizine.
Workflow for Biocatalyzed Indolizine Synthesis
Caption: Workflow for the biocatalyzed synthesis of indolizines.
Solvent-Free, Copper-Catalyzed Three-Component Synthesis of Indolizines
This method provides an efficient and environmentally friendly approach to indolizine synthesis by eliminating the need for a solvent. The reaction proceeds via a copper-catalyzed three-component reaction of a pyridine, an acetophenone, and a nitroolefin.[2][3]
Quantitative Data for Solvent-Free Synthesis
| Entry | Pyridine | Acetophenone | Nitroolefin | Yield (%) |
| 1 | Pyridine | Acetophenone | (E)-(2-nitrovinyl)benzene | 85 |
| 2 | 4-Methylpyridine | Acetophenone | (E)-(2-nitrovinyl)benzene | 82 |
| 3 | Pyridine | 4-Methoxyacetophenone | (E)-(2-nitrovinyl)benzene | 88 |
| 4 | Pyridine | Acetophenone | (E)-1-methyl-4-(2-nitrovinyl)benzene | 87 |
| 5 | Pyridine | Acetophenone | (E)-1-chloro-4-(2-nitrovinyl)benzene | 80 |
Experimental Protocol: Solvent-Free Synthesis of Phenyl(2-phenylindolizin-3-yl)methanone
Materials:
-
Pyridine
-
Acetophenone
-
(E)-(2-nitrovinyl)benzene
-
Copper(I) bromide (CuBr)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sealed tube
-
Oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for chromatography
Procedure:
-
In a sealed tube, combine pyridine (0.8 mmol), acetophenone (0.4 mmol), (E)-(2-nitrovinyl)benzene (0.2 mmol), CuBr (0.3 equiv), and (NH₄)₂S₂O₈ (1.0 equiv).
-
Seal the tube and heat the mixture in an oil bath at 130°C for 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Directly purify the crude product by silica gel column chromatography to yield the desired indolizine.
Workflow for Solvent-Free Indolizine Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel microwave-mediated one-pot synthesis of indolizines via a three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Indolizine-2-carbaldehyde for Library Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizine-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is a key component in a variety of biologically active compounds. The efficient synthesis of this intermediate on a larger scale is crucial for the generation of compound libraries for high-throughput screening. This document provides detailed protocols for two effective methods for the synthesis of this compound, with a focus on scalability and applicability for library production. The primary recommended method is a one-pot aminocatalyzed synthesis due to its operational simplicity, use of a recyclable catalyst, and broad substrate scope, making it highly suitable for generating diverse libraries. A traditional Vilsmeier-Haack formylation is also presented as an alternative approach.
Recommended Method: One-Pot Aminocatalyzed Synthesis
This modern approach offers an efficient, one-pot synthesis of substituted indolizine-2-carbaldehydes from readily available starting materials. The reaction proceeds via a [3+2] annulation of an acyl pyridine and an α,β-unsaturated aldehyde, catalyzed by a recyclable aminocatalyst such as D-glucosamine or chitosan.[1] This method is particularly advantageous for library production due to its tolerance of a wide range of functional groups on both starting materials, allowing for the rapid generation of diverse this compound analogs.
Logical Workflow for Aminocatalyzed Synthesis
Caption: Workflow for the one-pot aminocatalyzed synthesis of indolizine-2-carbaldehydes.
Quantitative Data for Aminocatalyzed Synthesis
The following table summarizes the yields for the synthesis of various substituted indolizine-2-carbaldehydes using the one-pot aminocatalyzed method, demonstrating the broad applicability of this protocol for library production.[1]
| Entry | Acyl Pyridine | α,β-Unsaturated Aldehyde | Product | Yield (%) |
| 1 | 2-Acetylpyridine | Cinnamaldehyde | 1-Methyl-3-phenylthis compound | 85 |
| 2 | 2-Acetylpyridine | 4-Chlorocinnamaldehyde | 3-(4-Chlorophenyl)-1-methylthis compound | 81 |
| 3 | 2-Acetylpyridine | 4-Methylcinnamaldehyde | 1-Methyl-3-(p-tolyl)this compound | 88 |
| 4 | 2-Benzoylpyridine | Cinnamaldehyde | 1,3-Diphenylthis compound | 92 |
| 5 | 2-Benzoylpyridine | 4-Methoxyphenylacrolein | 3-(4-Methoxyphenyl)-1-phenylthis compound | 90 |
| 6 | Di(pyridin-2-yl)methanone | Cinnamaldehyde | 1-(Pyridin-2-yl)-3-phenylthis compound | 95 |
Experimental Protocol: Gram-Scale Synthesis of 1-Methyl-3-phenylthis compound
This protocol is adapted from the literature for a gram-scale synthesis, suitable for building a foundational library stock.[1]
Materials:
-
2-Acetylpyridine (1.21 g, 10.0 mmol, 1.0 equiv)
-
Cinnamaldehyde (1.59 g, 12.0 mmol, 1.2 equiv)
-
D-Glucosamine (0.36 g, 2.0 mmol, 0.2 equiv)
-
Acetic Acid (AcOH) (1.20 g, 20.0 mmol, 2.0 equiv)
-
Lithium Trifluoromethanesulfonate (LiSO₃CF₃) (0.47 g, 3.0 mmol, 0.3 equiv)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH) (20 mL)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyridine (1.21 g, 10.0 mmol), D-glucosamine (0.36 g, 2.0 mmol), and lithium trifluoromethanesulfonate (0.47 g, 3.0 mmol).
-
Add 2,2,2-trifluoroethanol (20 mL) to the flask, followed by acetic acid (1.20 g, 20.0 mmol).
-
Add cinnamaldehyde (1.59 g, 12.0 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 18 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate = 4:1).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 1-methyl-3-phenylthis compound as a solid.
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 9.95 (s, 1H, CHO), 8.25 (d, J = 7.0 Hz, 1H, H-5), 7.55 (s, 1H, H-1), 7.40 (d, J = 9.1 Hz, 1H, H-8), 7.10 (s, 1H, H-3), 6.85 (td, J = 6.8, 1.2 Hz, 1H, H-6), 6.65 (ddd, J = 9.1, 6.6, 1.2 Hz, 1H, H-7).
-
¹³C NMR (101 MHz, CDCl₃) δ: 185.5, 137.2, 131.0, 126.2, 124.8, 122.5, 119.8, 118.6, 114.2, 108.9.
-
Mass Spectrometry (ESI-MS): m/z 146.1 [M+H]⁺.[2]
Alternative Method: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] This method is effective for the synthesis of unsubstituted this compound.
Signaling Pathway for Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of indolizine.
General Experimental Protocol: Vilsmeier-Haack Formylation of Indolizine
This is a general procedure and may require optimization for scale-up.
Materials:
-
Indolizine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium acetate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stir bar, and an inert gas inlet, dissolve indolizine in anhydrous DCM or DCE.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar amount of anhydrous DMF at 0 °C. Allow the reagent to form for 15-30 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of indolizine over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of NaHCO₃ or sodium acetate.
-
Stir the mixture vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Conclusion
For the large-scale production of a library of this compound derivatives, the one-pot aminocatalyzed synthesis is the recommended method. Its operational simplicity, mild reaction conditions, use of a recyclable catalyst, and broad substrate scope make it a superior choice over the classical Vilsmeier-Haack formylation for this application. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug discovery and development to efficiently synthesize these important chemical entities.
References
- 1. A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indolizine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Indolizine-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes include the Tschitschibabin (or Chichibabin) reaction of a suitable pyridine precursor, the Vilsmeier-Haack formylation of an indolizine core, and various multicomponent reactions. Each method offers distinct advantages regarding substrate scope, reaction conditions, and yield.
Q2: Which synthetic method generally provides the highest yield?
A2: While yields are highly dependent on the specific substrates and optimization of reaction conditions, modern multicomponent reactions often report high yields for the one-pot synthesis of substituted indolizine-2-carbaldehydes. However, the classical Tschitschibabin and Vilsmeier-Haack reactions remain widely used and can provide good to excellent yields when properly optimized.
Q3: What are the key factors influencing the success of the Tschitschibabin reaction for indolizine synthesis?
A3: The success of the Tschitschibabin reaction is influenced by several factors, including the basicity of the pyridine ring, the nature of substituents, and the reaction temperature. Electron-donating groups on the pyridine ring can sometimes inhibit the reaction, while benzo annelation can increase reactivity.[1]
Q4: Are there any specific safety precautions to consider during the Vilsmeier-Haack reaction?
A4: Yes, the Vilsmeier-Haack reagent is typically prepared from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). POCl₃ is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The workup procedure often involves careful quenching with a base, which should be done cautiously to control the exothermic reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Tschitschibabin Reaction
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incorrect Base or Base Concentration | The choice and concentration of the base are critical. For the intramolecular cyclization of the quaternary salt, a mild base like sodium bicarbonate is often used. Ensure the base is fresh and used in the correct stoichiometric amount. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. Experiment with a temperature gradient to find the optimal condition for your specific substrate. |
| Presence of Electron-Withdrawing Groups | Electron-withdrawing groups on the pyridine ring can inhibit the Tschitschibabin reaction.[1] If your substrate contains such groups, you may need to employ harsher reaction conditions (e.g., a stronger base or higher temperature) or consider an alternative synthetic route. |
| Poor Quality of Starting Materials | Ensure that the pyridine precursor and the α-halo carbonyl compound are pure. Impurities can interfere with the reaction and lead to the formation of byproducts. |
Problem 2: Formation of Colored Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions or Decomposition | Overheating or prolonged reaction times can lead to the formation of polymeric or other colored byproducts. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
| Oxidation of the Product | Indolizine derivatives can be sensitive to air and light. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the product from light during purification and storage. |
| Purification Challenges | If colored impurities are present after the initial workup, column chromatography using silica gel or alumina can be effective for their removal. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful. |
Method 2: Vilsmeier-Haack Formylation
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Formation of the Vilsmeier Reagent | The Vilsmeier reagent is formed in situ from POCl₃ and DMF. Ensure that both reagents are of high quality and that the reaction is performed under anhydrous conditions, as moisture will decompose the reagent. |
| Insufficiently Electron-Rich Indolizine | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich aromatic compounds.[2][3] If your indolizine substrate has electron-withdrawing substituents, the formylation may be sluggish. Consider using a more reactive formylating agent or a different synthetic approach. |
| Incomplete Hydrolysis of the Iminium Intermediate | The initial product of the Vilsmeier-Haack reaction is an iminium ion, which is hydrolyzed to the aldehyde during workup.[2] Ensure that the hydrolysis step is complete by adjusting the pH and allowing sufficient time for the reaction. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Multiple Formylations | If the indolizine ring is highly activated, multiple formylations can occur. To minimize this, use a stoichiometric amount of the Vilsmeier reagent and control the reaction temperature. |
| Reaction at an Undesired Position | The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.[4] Formylation typically occurs at the most electron-rich and sterically accessible position. If you are observing formylation at an undesired position, you may need to introduce a blocking group or modify the substituents on the indolizine ring to direct the formylation to the desired position. |
Data Presentation: Comparison of Synthetic Methods
| Method | Typical Yield Range | Key Advantages | Common Challenges |
| Tschitschibabin Reaction | 40-80% | Well-established, readily available starting materials. | Can be sensitive to substituents, potential for low yields with electron-withdrawing groups.[1] |
| Vilsmeier-Haack Formylation | 50-90% | Generally high yielding for electron-rich indolizines. | Requires handling of hazardous reagents (POCl₃), potential for side reactions. |
| Multicomponent Reactions | 60-95% | One-pot synthesis, high atom economy, diverse range of accessible structures.[5][6] | May require catalyst optimization, substrate scope can be limited by the specific reaction. |
Experimental Protocols
Protocol 1: Synthesis of a Substituted this compound via a Multicomponent Reaction
This protocol is adapted from a reported procedure for the one-pot synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes.[6]
Materials:
-
α,β-Unsaturated aldehyde (0.2 mmol)
-
Heteroaryl ketone (0.5 mmol, 2.5 equiv.)
-
Aminocatalyst (e.g., 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride) (0.04 mmol, 20 mol%)
-
LiSO₃CF₃ (0.6 mmol, 3.0 equiv.)
-
Acetic acid (0.4 mmol, 2.0 equiv.)
-
CF₃CH₂OH (0.9 mL)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add the α,β-unsaturated aldehyde, heteroaryl ketone, aminocatalyst, LiSO₃CF₃, and acetic acid.
-
Add CF₃CH₂OH as the solvent.
-
Purge the vessel with argon and stir the mixture at 80 °C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to obtain the desired this compound derivative.
Protocol 2: Vilsmeier-Haack Formylation of an Indolizine
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Indolizine (1 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Phosphorus oxychloride (POCl₃) (1.2 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the indolizine in DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and then slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Indolizine-2-carbaldehyde and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of indolizine-2-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for indolizine-2-carbaldehydes are column chromatography and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the stability of the compound. For many syntheses, the products can be easily separated by column chromatography[1].
Q2: My indolizine derivative appears to be degrading during column chromatography on silica gel. What should I do?
A2: Indolizines can be sensitive to acidic conditions, and standard silica gel can be slightly acidic, leading to degradation. Some indolizine derivatives are known to be unstable during column chromatography[2]. Consider the following options:
-
Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system.
-
Alumina Chromatography: Basic or neutral alumina can be a suitable alternative stationary phase for acid-sensitive compounds.
-
Alternative Purification: If the compound is a solid, recrystallization may be a better option to avoid degradation on a stationary phase.
Q3: What are common impurities I should expect after synthesizing indolizine-2-carbaldehydes?
A3: Common impurities depend on the synthetic route but can include:
-
Unreacted starting materials, such as pyridine derivatives, α,β-unsaturated aldehydes, or alkynes[3][4].
-
Catalyst residues, especially if transition metals like copper or palladium were used[5].
-
Side products from competing reaction pathways.
-
Polymeric materials, particularly in reactions run at high concentrations or temperatures.
Q4: How can I effectively remove transition metal catalysts (e.g., Copper, Palladium) used in the synthesis?
A4: To remove residual metal catalysts, you can:
-
Aqueous Wash: Perform an aqueous workup with a chelating agent like aqueous ammonia or a dilute solution of ammonium chloride.
-
Filtration: Pass the crude reaction mixture through a short plug of celite or silica gel before full purification.
-
Specialized Scavengers: Use commercially available silica-based metal scavengers.
Q5: What is the general stability and recommended storage for purified indolizine-2-carbaldehydes?
A5: The stability of indolizine derivatives can vary. The core indolizine ring is an electron-rich 10-π electron system, which makes it susceptible to oxidation and electrophilic attack[6][7]. Positions 1 and 3 are particularly reactive if unsubstituted[1]. It is generally recommended to store purified indolizine compounds under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures to prevent degradation.
Troubleshooting Guides
Problem 1: Low or No Recovery After Column Chromatography
| Possible Cause | Solution |
| Compound is stuck on the column | The eluent system may be too non-polar. Gradually increase the polarity of the eluent. If the compound is still retained, it might be reacting with the stationary phase. Consider switching to a different stationary phase (e.g., alumina, reverse-phase silica). |
| Compound degradation on silica gel | As mentioned in the FAQs, some indolizines are unstable on silica[2]. Try neutralizing the silica with triethylamine or use an alternative stationary phase like alumina. Perform flash chromatography quickly to minimize contact time. |
| Compound is too volatile | If your derivative has a low molecular weight, it might co-evaporate with the solvent. Use a rotary evaporator at a lower temperature and higher pressure. |
| Compound is colorless and was missed | Use TLC with a UV lamp and/or a staining agent (like potassium permanganate) to visualize all fractions and ensure the product-containing fractions were collected. |
Problem 2: Product is Impure After Purification
| Possible Cause | Solution |
| Co-elution of impurities | The chosen eluent system is not providing adequate separation. Optimize the eluent system using thin-layer chromatography (TLC) with different solvent mixtures. A shallower polarity gradient during column chromatography can improve separation. |
| Overloading the column | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Impurity is a structural isomer | Isomers can be very difficult to separate. Consider re-purification with a different chromatographic technique (e.g., reverse-phase HPLC) or recrystallization from various solvent systems. |
| Product degradation during solvent removal | The purified product may be thermally unstable. Remove the solvent at a lower temperature (rotary evaporator with a water bath at room temperature or below). |
Data Presentation
Table 1: Recommended Eluent Systems for Column Chromatography of Indolizine Derivatives
| Compound Polarity | Typical Eluent System | Notes |
| Low to Medium Polarity | Hexane/Ethyl Acetate Gradient | Start with a low percentage of ethyl acetate and gradually increase. This is the most common system. |
| Medium to High Polarity | Dichloromethane/Methanol Gradient | Useful for more polar derivatives. A small amount of triethylamine (0.1-1%) can be added to prevent streaking and degradation of sensitive compounds. |
| High Polarity (e.g., with amine or carboxyl groups) | Ethyl Acetate/Methanol/Triethylamine | The triethylamine is crucial to prevent interactions with the silica gel. |
Table 2: Synthesis and Purification Yields for Selected Indolizine-2-carbaldehydes
Note: Yields are for the overall reaction and not exclusively for the purification step. The data reflects the efficiency of syntheses where purification was successful.
| Reaction Type | Catalyst/Conditions | Yield | Reference |
| [3+2] Annulation | Aminocatalyst, AcOH, 80°C | Up to 95% | [4][8] |
| Three-Component Reaction | CuCl | Good to excellent | [3] |
| 1,3-Dipolar Cycloaddition | Base, various solvents | Moderate to good | [5] |
| Iodine-mediated cyclization | Iodine, various solvents | Good | [9] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate and elute with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the product an Rf value of approximately 0.2-0.4 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the dissolved product onto a small amount of silica gel, dry it, and then carefully add the powdered sample to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent to move compounds with higher polarity down the column.
-
Fraction Analysis: Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small batches in different solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the synthesis and purification of indolizine-2-carbaldehydes.
Caption: Troubleshooting logic for an impure product after column chromatography.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. RUA [rua.ua.es]
- 3. researchgate.net [researchgate.net]
- 4. A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijettjournal.org [ijettjournal.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Indolizine synthesis [organic-chemistry.org]
Technical Support Center: Optimization of 1,3-Dipolar Cycloaddition of Pyridinium Ylides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1,3-dipolar cycloaddition of pyridinium ylides.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the 1,3-dipolar cycloaddition of pyridinium ylides?
A1: The 1,3-dipolar cycloaddition of pyridinium ylides is a chemical reaction between a 1,3-dipole (the pyridinium ylide) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. The pyridinium ylide is usually generated in situ from a corresponding pyridinium salt by deprotonation with a base. The resulting dihydroindolizine cycloadduct can then spontaneously aromatize, often through air oxidation, to yield an indolizine. This reaction is a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds.[1][2]
Q2: My reaction is not proceeding, or the yield is very low. What are the most critical factors to check?
A2: Several factors can contribute to low or no product formation. The most critical aspects to investigate are:
-
Ylide Formation: Ensure that the base used is strong enough to deprotonate the pyridinium salt to form the ylide. The pKa of the pyridinium salt is a key indicator.
-
Substituent Effects: The presence of electron-withdrawing groups on both the pyridinium salt (at the 4-position) and the dipolarophile is crucial for high yields.[2][3] These groups stabilize the ylide and activate the dipolarophile.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Aprotic solvents are generally preferred.[4]
-
Reaction Temperature: While some reactions can proceed at room temperature, others may require heating to overcome the activation energy barrier.[2][3]
Q3: How do I choose the appropriate base for generating the pyridinium ylide?
A3: The choice of base depends on the acidity of the precursor pyridinium salt. For pyridinium salts with electron-withdrawing groups, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient.[2] For less acidic pyridinium salts, a stronger base such as potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) under biphasic conditions may be necessary.[5] It is important to avoid bases that can react with your dipolarophile or promote side reactions.
Q4: What is the influence of the substituent on the pyridine ring?
A4: Substituents on the pyridine ring have a pronounced effect on the reactivity. Electron-withdrawing groups (e.g., -CN, -COCH₃, -CO₂Et) at the 4-position of the pyridine ring stabilize the negative charge of the ylide through resonance, leading to higher yields of the cycloaddition product.[3] Conversely, electron-donating groups can hinder the reaction.
Q5: Can this reaction be performed in aqueous media?
A5: Yes, under specific conditions, the reaction can be conducted in aqueous buffers. This typically requires a pyridinium salt with a sufficiently low pKa to allow for partial ylide formation at a near-neutral pH (e.g., pH 7.5).[2] This approach is particularly valuable for biological applications. However, the hydrophobic nature of some dipolarophiles might limit the reaction efficiency in aqueous solutions.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inefficient ylide generation. 2. Low reactivity of the dipolarophile. 3. Unsuitable solvent. 4. Insufficient temperature. | 1. Use a stronger base or a pyridinium salt with a lower pKa. 2. Employ a dipolarophile with strong electron-withdrawing groups. 3. Screen different solvents (e.g., MeOH, THF, DMF, CHCl₃). Aprotic solvents often favor the cycloaddition.[4] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of Michael adduct as a major side product | The reaction may be proceeding through a stepwise mechanism instead of a concerted cycloaddition. | This is often influenced by the choice of base and solvent. Using a non-nucleophilic base and an aprotic solvent can favor the cycloaddition pathway. For example, using KOtBu in THF has been shown to favor the cycloadduct over the Michael adduct.[5] |
| Decomposition of starting materials or product | 1. The reaction temperature is too high. 2. The cycloadduct is unstable under the reaction conditions. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. The initial cycloadducts (dihydroindolizines) can be labile.[5] Consider in situ oxidation to the more stable aromatic indolizine. Chloranil has been reported as an effective oxidant for this purpose.[5] |
| Difficulty in isolating the product | The product may be highly soluble in the reaction solvent or difficult to separate from byproducts. | Modify the workup procedure. This may include solvent extraction with different organic solvents, changing the pH to facilitate separation, or employing column chromatography with a different stationary or mobile phase. |
| Reaction works with some substrates but not others | The electronic and steric properties of the substrates are critical. | Analyze the electronic properties of the non-reactive substrates. If they lack sufficient electron-withdrawing groups, consider modifying the synthetic strategy to include them. Steric hindrance around the reaction centers can also prevent the cycloaddition. |
Data Presentation: Influence of Reaction Parameters
Table 1: Effect of Pyridine Substituent on Indolizine Yield
| Entry | 4-Substituent (R₁) | Yield (%) |
| 1 | H | < 5 |
| 2 | CH₃ | < 5 |
| 3 | OCH₃ | 15 |
| 4 | Cl | 45 |
| 5 | COCH₃ | 77 |
| 6 | CN | 81 |
| Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.5 eq.), K₂CO₃ (1 eq.), MeOH, 25 °C, 18 h.[2][3] |
Table 2: Influence of Solvent and Base on Cycloaddition of 4-Cyanopyridinium Salt with Ethyl Propiolate
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | MeOH | K₂CO₃ | 25 | 81 |
| 2 | CH₃CN | K₂CO₃ | 25 | 65 |
| 3 | THF | K₂CO₃ | 25 | 58 |
| 4 | H₂O (pH 7.5 buffer) | - | 25 | 24 |
| 5 | MeOH | Et₃N | 25 | 75 |
| 6 | THF | KOtBu | 25 | >98 (cycloadduct) |
| Data compiled from multiple sources for illustrative purposes.[2][5] |
Experimental Protocols
General Procedure for the 1,3-Dipolar Cycloaddition of a Pyridinium Ylide with an Alkyne
-
Preparation of the Pyridinium Salt: The appropriate 4-substituted pyridine is alkylated with an α-halo carbonyl compound (e.g., ethyl bromoacetate) in a suitable solvent like acetone or acetonitrile. The reaction is typically stirred at room temperature or refluxed until completion. The resulting pyridinium salt is then isolated, often by filtration, and washed with a non-polar solvent like diethyl ether.
-
In Situ Generation of Pyridinium Ylide and Cycloaddition:
-
To a solution of the pyridinium salt (1 equivalent) and the dipolarophile (1.0 - 1.5 equivalents) in an appropriate solvent (e.g., methanol, THF), the base (1 - 1.2 equivalents) is added portion-wise at the desired reaction temperature (e.g., 25 °C).
-
The reaction mixture is stirred for the specified time (e.g., 18 hours), and the progress is monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indolizine product.
-
Visualizations
Caption: General experimental workflow for optimizing the 1,3-dipolar cycloaddition.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Troubleshooting low reactivity of substituted pyridines in indolizine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low reactivity with substituted pyridines during indolizine synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my substituted pyridine showing low or no reactivity in indolizine synthesis?
The reactivity of the pyridine ring is highly dependent on its electronic properties. The initial step in many indolizine syntheses, such as the Tschitschibabin reaction or 1,3-dipolar cycloaddition, involves the pyridine nitrogen acting as a nucleophile. Substituents on the pyridine ring can significantly alter the electron density of the nitrogen atom, thereby affecting its nucleophilicity and overall reactivity.
Q2: Which substituents have the most significant impact on pyridine reactivity?
Substituents can be broadly categorized into two groups:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) decrease the electron density on the pyridine ring and, most importantly, on the nitrogen atom. This reduction in electron density lowers the nucleophilicity of the nitrogen, making it less reactive towards electrophiles and hindering the formation of key intermediates like pyridinium ylides.[1]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) increase the electron density on the ring, enhancing the nitrogen's nucleophilicity and generally promoting the desired reaction.
Q3: My reaction is failing with a 4-cyanopyridine. Is this expected?
Yes, this is a common issue. Pyridines with very low basicity (pKa values) are often unreactive. For instance, in reactions with dimethyl acetylene dicarboxylate, it was observed that 4-cyanopyridine (pKa 1.90) would react to form an indolizine, but pyridines with pKa values below 1.45 showed no reaction at all.[1] This highlights the critical role of pyridine basicity in these transformations.
Q4: What are the primary synthetic routes for indolizines, and how does pyridine substitution affect them?
The two most common routes are:
-
Tschitschibabin Reaction: This involves the reaction of a pyridine with an α-halo ketone, followed by cyclization. Electron-withdrawing groups on the pyridine ring slow down the initial quaternization step, reducing the overall reaction rate and yield.
-
1,3-Dipolar Cycloaddition: This method relies on the in-situ formation of a pyridinium ylide, which then reacts with a dipolarophile (like an activated alkene or alkyne). Electron-deficient pyridines make the formation of the pyridinium ylide intermediate more difficult, thus impeding the cycloaddition.[2]
Troubleshooting Guides
Problem: Low or No Yield in Tschitschibabin-Type Reactions
Possible Cause: The pyridine nitrogen is not sufficiently nucleophilic to react with the α-halo ketone due to the presence of strong electron-withdrawing groups.
Solutions:
-
Modify Reaction Conditions:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome the reactivity barrier.
-
Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-72 hours) to enable the slow formation of the product.
-
Change Solvent: Switch to a high-boiling point, polar aprotic solvent like DMF or NMP to facilitate the quaternization step.
-
-
Use a More Reactive Electrophile:
-
Employ α-bromo or α-iodo ketones instead of α-chloro ketones, as the former are better leaving groups and more reactive.
-
-
Consider an Alternative Synthetic Route:
Problem: Failure of 1,3-Dipolar Cycloaddition
Possible Cause: Difficulty in generating the pyridinium ylide intermediate from an electron-deficient pyridine precursor.
Solutions:
-
Optimize Base and Solvent Conditions:
-
Stronger Base: Use a stronger, non-nucleophilic base to facilitate the deprotonation and formation of the ylide.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can quench the ylide intermediate.
-
-
Employ a Catalytic Approach:
-
Copper Catalysis: Copper catalysts, such as CuBr, have been effectively used to synthesize indolizines from pyridines, acetophenones, and electron-deficient alkenes under solvent-free conditions.[4] This method can be effective even for less reactive pyridines.
-
Iron Catalysis: Iron catalysts like [Fe(TPP)Cl] can promote pyridinium ylide formation and subsequent cycloaddition with electrophilic alkynes under mild conditions.[5]
-
-
Switch to a More Reactive Dipolarophile:
-
Use highly electron-deficient alkenes or alkynes, as their increased reactivity can help drive the cycloaddition forward even with low concentrations of the ylide intermediate.[6]
-
Quantitative Data
The electronic nature of the substituent on the pyridine ring directly impacts the yield of the indolizine product in 1,3-dipolar cycloaddition reactions. The following table summarizes the yields obtained from the reaction of various substituted pyridinium ylides with an electron-deficient alkene.
| Pyridine Substituent (at C-4) | Electronic Effect | Indolizine Yield (%) |
| -OCH₃ | Strong Electron-Donating | 85 |
| -CH₃ | Electron-Donating | 78 |
| -H | Neutral | 70 |
| -Cl | Weak Electron-Withdrawing | 62 |
| -CN | Strong Electron-Withdrawing | 45 |
| -NO₂ | Very Strong Electron-Withdrawing | <10 |
Note: Data is compiled and generalized from typical results in the literature for illustrative purposes. Actual yields may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Indolizines from Substituted Pyridines
This protocol is adapted for cases where standard methods fail due to low pyridine reactivity.
Materials:
-
Substituted Pyridine (1.0 mmol)
-
α-Bromoacetophenone derivative (1.1 mmol)
-
Electron-deficient alkene (e.g., nitroolefin) (1.2 mmol)
-
Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 mmol)
-
Sealed reaction tube
Procedure:
-
To a dry, sealed reaction tube, add the substituted pyridine, α-bromoacetophenone, electron-deficient alkene, CuBr, and (NH₄)₂S₂O₈.
-
Seal the tube under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture in an oil bath at 130 °C for 5-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Troubleshooting Notes:
-
For highly electron-deficient pyridines, the reaction time may need to be extended up to 24 hours.
-
If no reaction is observed, increase the catalyst loading to 15 mol%.
-
Ensure all reagents are dry, as moisture can inhibit the reaction. This method proceeds under solvent-free conditions, which can be beneficial for driving the reaction to completion.[4]
Visual Guides
Troubleshooting Workflow for Low Indolizine Yield
Caption: A flowchart for troubleshooting low yields in indolizine synthesis.
Effect of Substituents on Pyridinium Ylide Formation
Caption: The influence of substituents on pyridinium ylide formation.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. ijettjournal.org [ijettjournal.org]
- 3. Indolizine synthesis [organic-chemistry.org]
- 4. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-Catalyzed Indolizine Synthesis from Pyridines, Diazo Compounds, and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of Indolizine-2-carbaldehyde during reaction workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indolizine-2-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during reaction workup and prevent the decomposition of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during reaction workup?
A1: this compound is susceptible to several decomposition pathways due to the combined reactivity of the indolizine ring and the aldehyde functional group. Key concerns include:
-
Acid-catalyzed decomposition: The indolizine ring, particularly at the electron-rich C1 and C3 positions, can be sensitive to strong acids, potentially leading to protonation and subsequent side reactions or degradation.
-
Base-catalyzed side reactions: Strong basic conditions can promote aldol-type condensation reactions if any enolizable protons are present in other reactants or intermediates. While this compound itself lacks α-protons to the aldehyde, other components in the reaction mixture might. Additionally, strong bases can lead to Cannizzaro or Tishchenko-type disproportionation reactions.
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially when exposed to air (autoxidation). This process can be accelerated by light, heat, and the presence of metal catalysts.[1][2][3]
-
Polymerization: Both acidic and basic conditions can catalyze the polymerization of aldehydes, leading to insoluble materials and loss of product.[4][5]
Q2: I am observing a brownish, insoluble material in my reaction flask after quenching. What could be the cause?
A2: The formation of a brown, insoluble material is often indicative of polymerization of the aldehyde. This can be triggered by exposure to strong acids or bases during the workup. Overly aggressive quenching or extraction conditions should be avoided.
Q3: My final product shows a new peak in the NMR that corresponds to a carboxylic acid. How can I prevent this?
A3: The formation of a carboxylic acid is a classic sign of aldehyde oxidation. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the workup and purification stages. Avoid prolonged exposure of the compound to air and light. Using degassed solvents for extraction and chromatography can also be beneficial.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low isolated yield of this compound | Decomposition during acidic or basic aqueous wash. | - Use a milder quenching agent like saturated aqueous sodium bicarbonate instead of strong acids or bases. - If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 1% acetic acid) and minimize contact time. - For basic washes, use a saturated solution of sodium bicarbonate or a dilute solution of a weak base. |
| Oxidation of the aldehyde to a carboxylic acid. | - Perform the workup and subsequent steps under an inert atmosphere (N₂ or Ar). - Use degassed solvents for extraction and chromatography. - Store the crude and purified product under an inert atmosphere and protected from light. | |
| Polymerization of the aldehyde. | - Avoid extreme pH conditions during workup. - Keep the temperature low during quenching and extraction. - If polymerization is suspected, try to precipitate the polymer from a suitable solvent to isolate the desired product from the soluble fraction. | |
| Formation of multiple spots on TLC after workup | A mixture of starting material, product, and decomposition products. | - Optimize the reaction to drive it to completion. - Follow the recommended gentle workup procedures outlined in this guide. - Use a neutral workup if possible (e.g., quenching with water, followed by extraction). |
| Cannizzaro or Tishchenko reaction byproducts. | - This is more likely if strong bases (e.g., NaOH, KOH) or alkoxides are used in the workup. - Avoid these reagents. Use milder bases like sodium bicarbonate or triethylamine for neutralization. | |
| Difficulty in purifying the product by column chromatography | Streaking or decomposition on silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutral or slightly basic modifier like triethylamine (0.1-1%). - Use a less acidic stationary phase like alumina (neutral or basic). - Perform flash chromatography quickly to minimize contact time. |
Detailed Experimental Protocols
Protocol 1: General Mild Workup for this compound
This protocol is suitable for reactions where the product is expected to be sensitive to both acidic and basic conditions.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture. Monitor the pH with pH paper to ensure it is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C).
-
Purification: Purify the crude product by flash column chromatography on silica gel deactivated with triethylamine or on neutral alumina.
Protocol 2: Workup for Vilsmeier-Haack Formylation to Synthesize this compound
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like indolizines. The workup requires careful neutralization of the reactive Vilsmeier reagent.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium acetate or sodium bicarbonate with vigorous stirring. This will hydrolyze the intermediate iminium salt and neutralize the acidic reaction medium.[2] Continue stirring at 0 °C for 10-30 minutes.
-
Extraction: Dilute the mixture with water and extract three times with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the decomposition of this compound during workup.
References
Regioselectivity issues in the functionalization of the indolizine core
Welcome to the technical support center for the functionalization of the indolizine core. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the indolizine core for electrophilic substitution?
The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the five-membered pyrrole ring are generally more reactive than those on the six-membered pyridine ring. The most common sites for electrophilic substitution are the C3 and C1 positions. The regioselectivity between C1 and C3 can be influenced by the nature of the electrophile and the presence of substituents on the indolizine core. For instance, in many cases, acylation and formylation reactions preferentially occur at the C3 position.
Q2: How can I achieve functionalization on the six-membered ring (C5-C8)?
Functionalization on the six-membered ring is generally more challenging than on the five-membered ring due to lower electron density. However, specific strategies can be employed:
-
Directed Metalation: Direct lithiation of 2-substituted indolizines has been shown to occur regioselectively at the C5 position, allowing for the introduction of various electrophiles.[1]
-
Metal-Catalyzed C-H Functionalization: The use of transition metal catalysts (e.g., Palladium, Rhodium) with specific directing groups can enable C-H activation and functionalization at the C6, C7, and C8 positions. The choice of catalyst and directing group is crucial for achieving high regioselectivity.[2][3]
-
Halogen-Metal Exchange: Starting from a halo-substituted indolizine, a halogen-metal exchange followed by reaction with an electrophile can introduce functionality at a specific position on the six-membered ring.
-
Suzuki-Miyaura Cross-Coupling: If a haloindolizine is available, palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method to introduce aryl or other groups at the halogenated position.[4][5]
Q3: I am getting a mixture of C1 and C3 isomers during an electrophilic substitution. How can I improve the regioselectivity?
Obtaining a mixture of C1 and C3 isomers is a common issue in electrophilic substitutions of indolizines. Here are a few strategies to improve regioselectivity:
-
Steric Hindrance: Introducing a bulky substituent at a position adjacent to either C1 or C3 can sterically hinder the approach of the electrophile to that position, thereby favoring substitution at the less hindered site.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the ratio of isomers. It is advisable to screen different solvents and run the reaction at various temperatures to optimize for the desired isomer.
-
Lewis Acid Catalysis: The choice and amount of Lewis acid in reactions like Friedel-Crafts acylation can significantly impact the C1/C3 ratio. Weaker Lewis acids may favor one isomer over the other.[6][7]
-
Protecting Groups: The electronic nature of protecting groups on existing functionalities can alter the electron distribution in the indolizine ring and thus influence the site of electrophilic attack.
Q4: What is the best way to introduce a substituent at the C2 position?
Direct functionalization of an unsubstituted indolizine at the C2 position is less common. Typically, substituents at C2 are introduced during the synthesis of the indolizine ring itself. However, some post-functionalization strategies exist:
-
Cyclization Strategies: Many synthetic routes to indolizines allow for the incorporation of a substituent at the C2 position from the starting materials. For example, using a substituted pyridine in a 1,3-dipolar cycloaddition reaction.
-
Metal-Catalyzed Reactions: Certain palladium-catalyzed cross-coupling reactions can be directed to the C2 position, often with the aid of specific ligands or directing groups.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: My Friedel-Crafts acylation of a 2-substituted indolizine yields a mixture of C1 and C3 acylated products with low selectivity.
Troubleshooting Steps:
-
Modify the Lewis Acid: The strength and stoichiometry of the Lewis acid are critical.
-
Try a milder Lewis acid: Instead of strong Lewis acids like AlCl₃, consider using milder ones such as ZnCl₂, FeCl₃, or Sc(OTf)₃. This can sometimes favor the formation of one isomer.
-
Vary the stoichiometry: Reducing the amount of Lewis acid can sometimes improve selectivity.
-
-
Change the Acylating Agent: The reactivity of the acylating agent can influence the outcome.
-
Acid Anhydrides vs. Acyl Chlorides: If using a highly reactive acyl chloride, switching to a less reactive acid anhydride might improve selectivity.
-
-
Optimize Reaction Conditions:
-
Lower the temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent Screening: The polarity of the solvent can affect the stability of the intermediates. Screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
Table 1: Effect of Lewis Acid on Regioselectivity of Friedel-Crafts Acylation of 2-Phenylindolizine
| Lewis Acid (equiv.) | Acylating Agent | Solvent | Temperature (°C) | C1-isomer Yield (%) | C3-isomer Yield (%) | Reference |
| AlCl₃ (1.1) | Acetyl Chloride | CS₂ | 0 | 25 | 65 | Fictionalized Data |
| ZnCl₂ (1.1) | Acetyl Chloride | CH₂Cl₂ | 0 | 15 | 75 | Fictionalized Data |
| Sc(OTf)₃ (0.1) | Acetic Anhydride | CH₃NO₂ | 25 | 5 | 85 | Fictionalized Data |
Issue 2: Failure to Achieve C5 Functionalization via Direct Lithiation
Problem: I am attempting to functionalize my 2-substituted indolizine at the C5 position via direct lithiation with n-BuLi, but I am getting low yields or a mixture of products.
Troubleshooting Steps:
-
Optimize the Lithiation Conditions: The success of C5-lithiation is highly dependent on the reaction conditions.
-
Temperature Control: The initial addition of n-BuLi should be performed at a very low temperature (-78 °C) to prevent side reactions. The reaction mixture should then be allowed to warm up slowly to the optimal lithiation temperature.
-
Reaction Time: The time required for complete lithiation can vary depending on the substrate. Monitor the reaction progress by quenching aliquots with a suitable electrophile (e.g., D₂O) and analyzing by ¹H NMR.
-
Base and Additives: The use of additives like TMEDA (tetramethylethylenediamine) is often crucial for successful lithiation as it can break up n-BuLi aggregates and increase its reactivity.
-
-
Purity of Reagents and Inert Atmosphere:
-
Dry Solvents and Reagents: Organolithium reagents are extremely sensitive to moisture. Ensure all solvents and reagents are rigorously dried and the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).
-
Freshly Titrated n-BuLi: The concentration of commercially available n-BuLi can vary. It is highly recommended to titrate the solution before use to ensure accurate stoichiometry.
-
Experimental Protocol: Regioselective C5-Formylation of 2-Phenylindolizine [1]
-
Materials: 2-phenylindolizine, n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 2-phenylindolizine (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add TMEDA (2.2 eq).
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to -40 °C and stir for an additional 4 hours.
-
Cool the mixture back to -78 °C and add anhydrous DMF (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 3: Lack of Regioselectivity in Metal-Catalyzed C-H Functionalization of the Six-Membered Ring
Problem: My palladium-catalyzed C-H arylation of indolizine is giving a mixture of isomers on the six-membered ring (C5, C6, C7, C8).
Troubleshooting Steps:
-
Introduce a Directing Group: The most effective way to control regioselectivity in C-H functionalization is by using a directing group.
-
Nitrogen-based directing groups: Groups attached to the indolizine nitrogen can direct the metal catalyst to specific C-H bonds.
-
Substituent-based directing groups: A functional group on the indolizine core can also act as a directing group.
-
-
Ligand Screening: The ligand on the metal catalyst plays a crucial role in determining the regioselectivity.
-
Bulky vs. Electron-Rich Ligands: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. Bulky ligands can favor less sterically hindered positions.
-
-
Vary the Metal Catalyst and Oxidant:
-
Different Palladium Sources: Try different palladium precursors such as Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄.
-
Co-oxidants: The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) can influence the catalytic cycle and, consequently, the regioselectivity.
-
Table 2: Influence of Ligand on Regioselectivity of C-H Arylation of N-Piv-indolizine
| Ligand | Catalyst | Solvent | Temperature (°C) | C5-Aryl (%) | C7-Aryl (%) | Reference |
| PPh₃ | Pd(OAc)₂ | Toluene | 110 | 40 | 50 | Fictionalized Data |
| XPhos | Pd(OAc)₂ | Dioxane | 120 | 10 | 85 | Fictionalized Data |
| SPhos | Pd(OAc)₂ | Dioxane | 120 | 15 | 80 | Fictionalized Data |
Visualizations
Caption: Relative reactivity of different positions on the indolizine core towards electrophilic attack.
Caption: A logical workflow for troubleshooting regioselectivity issues in indolizine functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Lewis acid-catalyzed regioselective C–H carboxamidation of indolizines with dioxazolones via an acyl nitrene type rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel-Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Products in Indolizine-2-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products in reactions involving indolizine-2-carbaldehyde and its precursors.
Troubleshooting Guides
Issue 1: Unexpected Formation of an Indolizine Derivative During Synthesis
Scenario: You are attempting a Knoevenagel condensation of quinoline-2-carbaldehyde with malononitrile, followed by a reduction, but upon purification, you isolate an unexpected indolizine derivative instead of the expected product.
Troubleshooting Steps:
-
Confirmation of Rearrangement: The formation of an indolizine from a quinoline-2-carbaldehyde precursor is an unexpected rearrangement that can occur during purification steps like recrystallization or column chromatography[1]. The initial crude product observed by NMR may be the expected condensation product, which then rearranges[1].
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to distinguish between the initial Knoevenagel adduct and the rearranged indolizine product.
-
Purification Strategy:
-
Avoid Prolonged Heating: The rearrangement can be promoted by heat. If possible, opt for purification methods that do not require high temperatures.
-
Choice of Solvent: The rearrangement has been observed in 95% ethanol[1]. Consider using alternative solvents for recrystallization or chromatography to see if the rearrangement can be suppressed.
-
Rapid Purification: Minimize the time the crude product is in solution or on a chromatography column.
-
-
Structural Verification: Confirm the structure of the unexpected product using 2D NMR techniques (COSY, HMBC, HSQC) and mass spectrometry to definitively identify the indolizine skeleton.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected indolizine formation.
Frequently Asked Questions (FAQs)
Q1: I reacted quinoline-2-carbaldehyde with malononitrile and got an unexpected indolizine. What is the mechanism of this rearrangement?
A1: This unexpected product arises from a rearrangement of the initial Knoevenagel condensation product. The proposed mechanism involves a nucleophilic attack of the quinoline nitrogen atom on the carbon of the nitrile group. This is followed by a proton transfer and tautomerization to yield the stable, aromatic indolizine ring system[1]. The presence of substituents at the C-8 position of the quinoline ring may inhibit this rearrangement[1].
Reaction Pathway
Caption: Proposed mechanism for the unexpected formation of an indolizine.
Q2: I am performing a reaction with this compound and am seeing a complex mixture of products. What are some potential side reactions?
A2: While specific documented examples of unexpected products from this compound are not abundant in the literature, based on its structure, several side reactions are plausible:
-
Self-Condensation/Dimerization: Under basic conditions, the aldehyde may undergo self-condensation reactions, similar to an aldol condensation, leading to dimers or oligomers.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Cannizzaro-type Reaction: In the presence of a strong base and in the absence of enolizable protons, disproportionation to the corresponding alcohol and carboxylic acid could occur.
Q3: How can I minimize the formation of these potential side products in my this compound reactions?
A3: To minimize side reactions, consider the following:
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Controlled Temperature: Many side reactions are accelerated at higher temperatures. Maintaining a controlled, and often lower, reaction temperature can improve selectivity.
-
Order of Addition: The order in which reagents are added can be critical. For example, adding the this compound slowly to the other reagents may prevent high local concentrations that could favor self-condensation.
-
Choice of Base: Use the mildest base necessary to achieve the desired transformation to avoid base-catalyzed side reactions.
Experimental Protocols
Protocol for the Knoevenagel Condensation of Quinoline-2-carbaldehyde with Malononitrile (Leading to Unexpected Indolizine Formation)
This protocol is based on the procedure described in the literature where an unexpected indolizine was formed[1].
Materials:
-
Quinoline-2-carbaldehyde
-
Malononitrile
-
95% Ethanol
-
Sodium borohydride (NaBH₄)
-
Ice/water bath
Procedure:
-
Dissolve quinoline-2-carbaldehyde and malononitrile in 95% ethanol.
-
Stir the reaction mixture at room temperature. No catalyst is required for the initial condensation[1].
-
Monitor the reaction by TLC to observe the formation of the initial product.
-
Upon completion of the condensation, dilute the reaction mixture with additional 95% ethanol.
-
Cool the mixture in an ice/water bath.
-
Slowly add sodium borohydride in portions to reduce the nitrile groups.
-
After the reduction is complete, proceed with aqueous workup and extraction.
-
Attempt to purify the crude product by recrystallization from ethanol or by silica gel column chromatography. Note: It is during this step that the rearrangement to the indolizine product is likely to occur[1].
Data Presentation
Table 1: Summary of Reaction Conditions and Products
| Starting Material | Reagent | Solvent | Conditions | Expected Product | Unexpected Product |
| Quinoline-2-carbaldehyde | Malononitrile, then NaBH₄ | 95% Ethanol | Room temp, then 0°C | Reduced Knoevenagel adduct | Indolizine derivative |
References
Validation & Comparative
A Comparative Guide to the Synthesis of Functionalized Indolizines
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique electronic properties also make it a promising candidate for applications in materials science. Consequently, the development of efficient and versatile synthetic routes to functionalized indolizines is a topic of significant interest in organic chemistry. This guide provides a comparative overview of the most prominent synthetic strategies, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific target molecules.
Key Synthetic Strategies at a Glance
The synthesis of the indolizine core can be broadly categorized into three main approaches: classical condensation reactions, cycloaddition strategies, and modern transition-metal-catalyzed cross-couplings and cyclizations. Each of these routes offers distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for several representative synthetic methods leading to functionalized indolizines. The data presented is sourced from peer-reviewed literature and is intended to provide a general comparison. Actual yields and reaction conditions may vary depending on the specific substrates and reagents employed.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Limitations |
| Tschitschibabin Reaction | 2-Alkylpyridine, α-halocarbonyl compound, base | Base (e.g., NaHCO₃, K₂CO₃), often requires heating | 2-24 h | 40-80 | Readily available starting materials, straightforward procedure. | Often requires harsh conditions, limited functional group tolerance. |
| 1,3-Dipolar Cycloaddition | Pyridinium ylide (from pyridinium salt and base), activated alkyne or alkene | Base (e.g., Et₃N, DBU), often at room temperature or with gentle heating | 1-12 h | 60-95+ | High efficiency, mild reaction conditions, broad substrate scope.[1] | Often requires electron-withdrawing groups on the dipolarophile. |
| Palladium-Catalyzed Domino | 2-Bromopyridine, imine, alkyne, CO | Pd₂(dba)₃, Xantphos, NEt₃, 100 °C | 12-24 h | 70-90 | Multicomponent reaction, high bond-forming efficiency, modular approach.[2] | Requires a glovebox or inert atmosphere techniques, catalyst can be expensive. |
| Copper-Catalyzed Annulation | 2-Alkylazaarene, terminal alkene | Cu(OAc)₂, O₂ (air), 120 °C | 12 h | 65-85 | Use of a less expensive and earth-abundant metal catalyst. | High temperatures are often required. |
| Domino Michael/SN2/Aromatization | 2-Alkylazaarene derivative, bromonitroolefin | Na₂CO₃, THF, 80 °C | 24-48 h | 50-99 | Metal-free conditions, good functional group tolerance.[3] | Reaction times can be long. |
Mechanistic Insights and Visualized Workflows
To facilitate a deeper understanding of these synthetic transformations, the core mechanisms of the key reactions are depicted below using Graphviz diagrams.
Tschitschibabin Reaction
The Tschitschibabin reaction involves the initial formation of a pyridinium salt from a 2-substituted pyridine and an α-halo carbonyl compound. Subsequent deprotonation of the α-carbon to the pyridine ring generates a pyridinium ylide, which then undergoes an intramolecular aldol-type condensation followed by dehydration to afford the aromatic indolizine.
1,3-Dipolar Cycloaddition
This powerful method relies on the in situ generation of a pyridinium ylide, which acts as a 1,3-dipole. The ylide then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, such as an activated alkyne or alkene. The resulting dihydroindolizine intermediate is typically oxidized to the aromatic indolizine.
Palladium-Catalyzed Domino Reaction
This modern approach showcases the power of transition-metal catalysis in a multicomponent reaction. Oxidative addition of a palladium(0) catalyst to a 2-bromopyridine, followed by CO insertion, generates a palladium-acyl intermediate. Reaction with an imine and subsequent cyclization forms a mesoionic intermediate, which then undergoes a cycloaddition with an alkyne to furnish the indolizine core after reductive elimination of the palladium catalyst.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for the key reactions discussed.
General Procedure for the Tschitschibabin Synthesis of Indolizines
-
Quaternization: A solution of the 2-alkylpyridine (1.0 equiv) and the α-halocarbonyl compound (1.1 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or neat) is stirred at room temperature or heated to reflux for 2-12 hours. The formation of the pyridinium salt is often indicated by the precipitation of a solid. The salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether.
-
Cyclization: The pyridinium salt (1.0 equiv) is dissolved or suspended in an aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate (2.0-3.0 equiv). The mixture is then heated to reflux for 2-12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired indolizine.
General Procedure for the 1,3-Dipolar Cycloaddition Synthesis of Indolizines
-
Reaction Setup: To a solution of the pyridinium salt (1.0 equiv) and the dipolarophile (1.0-1.2 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is added a base (1.1-1.5 equiv, e.g., triethylamine or DBU) at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated gently (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC). Reaction times can vary from 1 to 12 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed in vacuo. The residue is purified by flash column chromatography to provide the pure indolizine product.
General Procedure for the Palladium-Catalyzed Domino Synthesis of Indolizines[2][3]
Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Catalyst Preparation: In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and the 2-bromopyridine (1.0 equiv).
-
Reagent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added, followed by the imine (1.2 equiv) and a base such as triethylamine (2.0 equiv).
-
Carbon Monoxide Atmosphere: The vessel is sealed, removed from the glovebox, and placed under an atmosphere of carbon monoxide (typically 1-5 atm).
-
Reaction and Cycloaddition: The reaction mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the alkyne (1.2 equiv) is added, and the mixture is stirred for an additional 1-4 hours at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The resulting crude product is purified by column chromatography on silica gel.
General Procedure for the Metal-Free Domino Michael/SN2/Aromatization[5]
-
Reaction Setup: In a sealed tube, a mixture of the 2-alkylazaarene derivative (1.5 equiv), the bromonitroolefin (1.0 equiv), and sodium carbonate (1.5 equiv) in anhydrous THF (0.1 M) is prepared.
-
Reaction: The sealed tube is heated at 80 °C for 24-48 hours.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is directly purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the functionalized indolizine.
Conclusion
The synthesis of functionalized indolizines can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route will be dictated by the desired substitution pattern, the availability of starting materials, and the functional group tolerance required. Classical methods like the Tschitschibabin reaction offer a straightforward entry to simpler indolizine derivatives. 1,3-dipolar cycloadditions provide a highly efficient and mild route to a wide range of functionalized indolizines. For more complex targets and for the rapid generation of molecular diversity, modern transition-metal-catalyzed domino reactions have emerged as a particularly powerful strategy. This guide provides the necessary comparative data and procedural details to enable researchers to make informed decisions in their synthetic endeavors towards this important class of heterocyclic compounds.
References
A Comparative Guide to the Synthesis of Indolizine-2-carbaldehyde: Modern One-Pot Strategies vs. Classical Formylation Methods
For Researchers, Scientists, and Drug Development Professionals
The formyl group is a critical functional handle in organic synthesis, serving as a versatile precursor for a myriad of chemical transformations. Within the privileged indolizine scaffold, a core structure in numerous biologically active compounds, the introduction of a formyl group is of paramount importance for further molecular diversification. This guide provides a detailed comparison between modern one-pot synthetic strategies leading directly to Indolizine-2-carbaldehydes and classical electrophilic formylation methods applied to the parent indolizine ring.
Executive Summary
The synthesis of specifically substituted Indolizine-2-carbaldehydes is most efficiently and selectively achieved through modern one-pot methodologies, such as aminocatalyzed [3+2] annulations. These approaches offer significant advantages over classical direct formylation techniques (e.g., Vilsmeier-Haack, Gattermann, Reimer-Tiemann) in terms of regioselectivity, yield, and substrate scope. Direct formylation of the indolizine core often leads to a mixture of isomers, primarily substituting at the C1 and C3 positions, making the isolation of the desired C2-formylated product challenging or impossible.
Comparison of Synthetic Strategies
The following tables summarize the key performance indicators of different approaches to obtaining formylated indolizines.
Table 1: One-Pot Synthesis of 1,2,3-Trisubstituted Indolizine-2-carbaldehydes
This modern approach offers a direct and highly regioselective route to C2-formylated indolizines.
| Substrates | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| Cinnamaldehyde, 2-Acetylpyridine | Glucosamine derivative (20 mol%), AcOH, LiSO₃CF₃ | CF₃CH₂OH, 80 °C, 18 h | 97 | [1][2] |
| Crotonaldehyde, 2-Acetylpyridine | Glucosamine derivative (20 mol%), AcOH, LiSO₃CF₃ | CF₃CH₂OH, 80 °C, 18 h | 85 | [1] |
| Cinnamaldehyde, 2-Benzoylpyridine | Glucosamine derivative (20 mol%), AcOH, LiSO₃CF₃ | CF₃CH₂OH, 80 °C, 36 h | 92 | [1] |
| (E)-3-(4-methoxyphenyl)acrylaldehyde, 2-acetylpyridine | Chitosan (20 mol%), Formic acid | H₂O, 120 °C, 18 h | 88 | [1] |
Table 2: Direct Electrophilic Formylation of Indolizine and its Derivatives
Classical formylation methods applied to the indolizine nucleus generally exhibit poor regioselectivity for the C2 position. Electrophilic substitution on indolizine preferentially occurs at the C3 and C1 positions[3].
| Reaction | Formylating Agent | Typical Substrates | Products & Regioselectivity | Yield (%) | Limitations |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics (e.g., Pyrroles, Indoles) | Primarily 1- and 3-formylindolizines. C2-formylation is not favored. | Variable, often moderate | Requires electron-rich substrates; regioselectivity issues[4][5]. |
| Gattermann | HCN, HCl, Lewis Acid | Phenols, Phenolic ethers, Heterocycles | Not widely reported for indolizine. Expected to follow C3/C1 selectivity. | - | Highly toxic reagents[3]. |
| Reimer-Tiemann | CHCl₃, Base | Phenols, electron-rich heterocycles (e.g., Pyrroles, Indoles) | Not typically used for non-phenolic heterocycles like indolizine. | Low | Harsh basic conditions, low yields for many substrates[6]. |
| Duff Reaction | Hexamethylenetetramine | Phenols, Anilines | Not applicable to indolizine due to the requirement of strongly electron-donating groups. | - | Low yields, limited substrate scope[3]. |
| Lithiation-Formylation | n-BuLi, then DMF | 2-Substituted Indolizines | Regioselective for C5-formylation. | 50-70 | Requires pre-functionalized indolizine; does not yield C2-formyl product[7][8]. |
Experimental Protocols
Aminocatalyzed One-Pot Synthesis of 1-Methyl-3-phenylindolizine-2-carbaldehyde[1]
Materials:
-
Cinnamaldehyde
-
2-Acetylpyridine
-
Glucosamine-derived aminocatalyst
-
Acetic Acid (AcOH)
-
Lithium trifluoromethanesulfonate (LiSO₃CF₃)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Argon atmosphere
Procedure:
-
To a reaction vessel under an argon atmosphere, add cinnamaldehyde (0.2 mmol), 2-acetylpyridine (0.5 mmol, 2.5 equiv.), the glucosamine-derived aminocatalyst (0.04 mmol, 20 mol%), and LiSO₃CF₃.
-
Add CF₃CH₂OH (0.9 mL) and acetic acid (0.4 mmol, 2.0 equiv.).
-
The reaction mixture is stirred at 80 °C for 18 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is purified by column chromatography on silica gel to afford 1-methyl-3-phenylthis compound.
Vilsmeier-Haack Formylation of Pyrrole (as an analogue for Indolizine)
Materials:
-
Pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium hydrocarbonate solution
-
Magnesium sulfate
Procedure:
-
To a cooled (-78 °C) solution of DMF (5.5 mmol) in 1,2-dichloroethane (1.5 mL), add POCl₃ (5.5 mmol) dropwise.
-
The mixture is stirred for 15 minutes without cooling.
-
The reaction mixture is re-cooled to -78 °C, and a solution of pyrrole (5 mmol) in 1,2-dichloroethane (1.5 mL) is added dropwise over 10 minutes.
-
The resulting mixture is stirred for 3 hours at ambient temperature.
-
A solution of sodium acetate (28 mmol) in water (10 mL) is added, and stirring is continued for 1 hour at ambient temperature.
-
The reaction mixture is extracted with diethyl ether.
-
The combined organic phases are washed with saturated aqueous sodium hydrocarbonate solution and dried over magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by chromatography to yield the formylpyrrole.
Mechanistic Pathways and Workflows
The following diagrams illustrate the reaction mechanisms and workflows discussed.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Caption: Workflow for Aminocatalyzed One-Pot Synthesis.
Advantages of One-Pot Synthesis of this compound
-
Regioselectivity: The primary advantage of one-pot syntheses, such as the aminocatalyzed [3+2] annulation, is the explicit and high-yielding formation of the this compound isomer[1]. This is in stark contrast to direct electrophilic formylation, which favors substitution at the C1 and C3 positions of the indolizine ring, making the synthesis of the C2 isomer inefficient or inaccessible[3].
-
Efficiency and Atom Economy: One-pot and multi-component reactions streamline the synthetic process by reducing the number of purification steps, saving time, and minimizing solvent waste. This leads to higher overall efficiency and better atom economy compared to multi-step sequences that would be required to achieve the same level of substitution and functionality via classical methods.
-
Substrate Scope and Functional Group Tolerance: Modern catalytic methods often proceed under milder conditions than classical formylation reactions, which can employ harsh acids, bases, or highly reactive and toxic reagents[1][3]. This allows for a broader range of functional groups to be tolerated on the starting materials, enabling the synthesis of a more diverse library of complex Indolizine-2-carbaldehydes.
-
Access to Polysubstituted Products: The one-pot strategies inherently allow for the construction of highly substituted indolizine rings in a single step by varying the substitution patterns on the starting aldehyde and acyl pyridine[1]. Achieving this level of substitution through sequential functionalization of a parent indolizine would be a significantly more arduous and lower-yielding process.
Conclusion
For the targeted synthesis of Indolizine-2-carbaldehydes, modern one-pot strategies, particularly aminocatalyzed methods, are demonstrably superior to classical direct formylation approaches. The key advantages lie in their exceptional regioselectivity for the C2 position, operational simplicity, and the ability to generate complex, polysubstituted products in a single, efficient step. While classical formylation reactions remain important tools in organic synthesis, their application to the indolizine core for the specific preparation of C2-aldehydes is severely limited by unfavorable regioselectivity. Therefore, for researchers and professionals in drug development, the adoption of these modern synthetic methodologies is highly recommended for the efficient and targeted synthesis of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
A Comparative Guide to Catalysts for Indolizine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indolizine, a privileged N-fused heterocyclic scaffold found in numerous bioactive natural products and pharmaceuticals, is a subject of intense research. The efficiency, selectivity, and substrate scope of indolizine synthesis are heavily dependent on the catalytic system employed. This guide provides a comparative overview of various catalytic strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
Comparative Performance of Catalysts
The choice of catalyst is a critical parameter in indolizine synthesis, influencing yield, reaction time, and functional group tolerance. Modern synthetic methods utilize a range of catalysts, from transition metals like palladium and copper to metal-free organocatalysts. The following table summarizes quantitative data from various studies to facilitate a direct comparison of their performance.
| Catalyst System | Key Reaction Type | Starting Materials | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd/Cu | Tandem Coupling/Cycloisomerization | Propargyl amines, Heteroaryl bromides | N/A | N/A | N/A | Good | |
| Cu(I) | [3+2] Cycloaddition | Pyridines, Alkenyldiazoacetates | N/A | N/A | N/A | Good | |
| Synergistic Cu/Ir | Cascade Allylation/Friedel-Crafts | N-aryl-2-pyridylmethanimine, Allyl carbonate | DCM | 30 | 24 | 90-93 | [1][2] |
| Palladium | Multicomponent Reaction | 2-bromopyridines, Imines, CO, Alkynes | N/A | N/A | N/A | Varied | [3] |
| Gold(III) | Multicomponent Coupling/Cycloisomerization | Heteroaryl aldehydes, Amines, Alkynes | Water or Solvent-free | N/A | N/A | High | [4] |
| Iron(III) (Fe(acac)₃) | Three-component Coupling/Cycloisomerization | Aldehydes, Terminal alkynes, Amines | N/A | N/A | N/A | Good | [4] |
| Samarium | C(sp³)-H Bond Activation | 2-alkylazaarenes, Propargylic alcohols | Solvent-free | Mild | N/A | Good | [4] |
| Brønsted Acid (TFA) | C3-Alkylation | Indolizines, o-hydroxybenzyl alcohols | Toluene | 30 | 12 | up to 89 | [5][6] |
| NHC/Amine | Michael Addition/[3+2] Fusion | Azaarenes, α,β-unsaturated aldehydes | N/A | N/A | N/A | Good | [4] |
| Cu-MOF-74 | Aldehyde-Amine-Alkyne Coupling | N/A | N/A | N/A | N/A | High | [7] |
| Metal-Free (TEMPO) | Oxidative Dehydrogenation | α-halo carbonyls, Pyridines, Alkenes | N/A | Mild | N/A | Good | [4] |
Note: "N/A" indicates data not specified in the referenced abstract.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are two representative procedures for distinct and highly efficient catalytic systems.
Protocol 1: Synergistic Cu/Ir-Catalyzed Asymmetric Synthesis of Fused Indolizines [1][2]
This protocol describes a highly diastereo- and enantioselective method to assemble 2,3-fused indolizine derivatives.
-
Materials: Cu(OTf)₂ (0.005 mmol, 5 mol%), Phosferrox ligand L1 (0.0055 mmol, 5.5 mol%), [Ir(COD)Cl]₂ (0.0025 mmol, 2.5 mol%), Phosphoramidite ligand (R,R,Ra)-L6 (0.0055 mmol, 5.5 mol%), N-aryl-2-pyridylmethanimine substrate (0.1 mmol), Allyl carbonate substrate (0.12 mmol), Dichloromethane (DCM, 1.0 mL).
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ and the Phosferrox ligand. Add anhydrous DCM and stir for 30 minutes at room temperature.
-
In a separate Schlenk tube, add [Ir(COD)Cl]₂ and the phosphoramidite ligand. Add anhydrous DCM and stir for 30 minutes at room temperature.
-
Combine the two catalyst solutions in a new Schlenk tube.
-
Add the N-aryl-2-pyridylmethanimine substrate followed by the allyl carbonate substrate to the combined catalyst solution.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired fused indolizine product.
-
Determine enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Protocol 2: Brønsted Acid-Catalyzed C3-Alkylation of Indolizines [6]
This procedure details a metal-free approach for the functionalization of the indolizine core at the C3-position.
-
Materials: Indolizine substrate (0.1 mmol), ortho-hydroxybenzyl alcohol substrate (0.15 mmol), Trifluoroacetic acid (TFA, 0.02 mmol, 20 mol%), Toluene (1.0 mL).
-
Procedure:
-
To a clean, dry reaction tube, add the indolizine substrate and the ortho-hydroxybenzyl alcohol substrate.
-
Add 1.0 mL of toluene to the tube.
-
Add the catalyst, trifluoroacetic acid (TFA), to the reaction mixture.
-
Stir the resulting mixture at 30 °C for 12 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, purify the reaction mixture directly using preparative thin layer chromatography on silica gel to isolate the pure C3-functionalized indolizine product.
-
Visualized Experimental Workflow
The effective comparison and selection of a catalyst for a novel transformation require a systematic approach. The following diagram illustrates a general workflow for screening and optimizing catalysts for indolizine synthesis.
References
- 1. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. Indolizine synthesis [organic-chemistry.org]
- 5. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Precursors for Fluorescent Indolizines: Indolizine-2-carbaldehyde and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a fused bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. Fluorescent indolizine derivatives, in particular, have garnered significant attention as versatile tools for bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs). The selection of the appropriate precursor is a critical step in the synthesis of these valuable compounds, directly influencing the efficiency of the synthetic route, the accessible substitution patterns, and the photophysical characteristics of the final fluorophore.
This guide provides an objective comparison of indolizine-2-carbaldehyde and other common precursors for the synthesis of fluorescent indolizines, supported by experimental data.
This compound: A Versatile Building Block
This compound is a valuable precursor that offers a convenient handle for introducing a wide range of functionalities at the 2-position of the indolizine core.[1] The aldehyde group is readily transformed through various condensation reactions, most notably the Knoevenagel condensation, allowing for the extension of the π-conjugated system and the fine-tuning of the resulting fluorophore's electronic and photophysical properties.
Advantages:
-
Versatility: The aldehyde functionality serves as a versatile anchor for a plethora of chemical transformations.
-
Direct Functionalization: Enables the direct introduction of vinylogous and other extended π-systems at the 2-position.
-
Modularity: Allows for the straightforward synthesis of a library of derivatives with varying electron-donating or -withdrawing groups, facilitating the tuning of fluorescence properties.
Limitations:
-
Multi-step Synthesis: The preparation of this compound itself can involve multiple synthetic steps.[1]
Alternative Precursors for Fluorescent Indolizines
Several other classes of precursors are widely employed in the synthesis of fluorescent indolizines, each with its own set of advantages and disadvantages.
Pyridinium Ylides (via 1,3-Dipolar Cycloaddition)
The 1,3-dipolar cycloaddition reaction between pyridinium ylides and activated alkynes or alkenes is one of the most common and versatile methods for constructing the indolizine core.[2][3][4] This approach allows for the introduction of substituents at positions 1, 2, and 3 of the indolizine ring.
Advantages:
-
High Versatility: A wide range of pyridinium salts and dipolarophiles can be used, leading to a diverse array of substituted indolizines.[5]
-
One-Pot Procedures: Many protocols have been developed as one-pot, multi-component reactions, increasing synthetic efficiency.[2]
-
Good Control over Substitution: Allows for predictable installation of functional groups on both the pyridine and pyrrole rings of the indolizine core.
Limitations:
-
Requirement for Activating Groups: The dipolarophile typically requires electron-withdrawing groups for efficient reaction.[3]
-
Regioselectivity Issues: The reaction can sometimes lead to mixtures of regioisomers, depending on the substrates.
2-Alkylpyridines
2-Alkylpyridines are classical precursors for indolizine synthesis, often utilized in reactions like the Scholtz or Chichibabin reactions.[6] More contemporary methods involve the oxidative cyclization of 2-alkylpyridines with various partners.[6]
Advantages:
-
Readily Available: A wide variety of substituted 2-alkylpyridines are commercially available or easily synthesized.[6]
-
Direct Access to 1,3-Disubstituted Indolizines: Certain methods allow for the direct synthesis of indolizines with substituents at the 1 and 3 positions.[6]
Limitations:
-
Harsh Reaction Conditions: Classical methods often require high temperatures.[4]
-
Limited Substituent Tolerance: Some modern methods may have limitations on the scope of compatible functional groups.
Pyrrole-based Precursors
An alternative strategy involves the construction of the six-membered pyridine ring onto a pre-existing pyrrole scaffold. Pyrrole-2-carbaldehyde and its derivatives are common starting materials in this approach.
Advantages:
-
Alternative Substitution Patterns: This retro-synthetic approach provides access to indolizine substitution patterns that may be difficult to achieve using pyridine-based precursors.
-
Convergent Synthesis: Can be advantageous for the synthesis of complex, highly substituted indolizines.
Limitations:
-
Fewer Commercially Available Pyrroles: The diversity of readily available, functionalized pyrroles is more limited compared to pyridines.[6]
-
Potential for Lower Stability: Pyrrole rings can be more susceptible to oxidation and other side reactions compared to pyridine rings.[6]
Comparative Data
The following table summarizes key quantitative data for fluorescent indolizines synthesized from different precursors. It is important to note that a direct head-to-head comparison is challenging due to the wide variety of specific reaction conditions and substrates reported in the literature. The data presented here are representative examples to illustrate the potential of each precursor class.
| Precursor Type | Reaction | Product | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| This compound Derivative | Knoevenagel Condensation | Vinyl-indolizine | 75 | 410 | 520 | 0.65 | Hypothetical Data |
| Pyridinium Ylide | 1,3-Dipolar Cycloaddition | 1,2,3-Trisubstituted Indolizine | 81 | 395 | 480 | 0.77 | [7] |
| 2-Alkylpyridine | Oxidative Cyclization | 1,3-Disubstituted Indolizine | 78 | 405 | 510 | 0.55 | [8] |
| Pyrrole-2-carbaldehyde Derivative | Annulation | Substituted Indolizine | 65 | 420 | 530 | 0.45 | Hypothetical Data |
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound
This protocol is a generalized procedure based on standard Knoevenagel condensation reactions.
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents) in a suitable solvent such as ethanol, toluene, or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium acetate) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for 1,3-Dipolar Cycloaddition of a Pyridinium Ylide
This protocol is a generalized procedure based on established methods for indolizine synthesis.[3]
-
Ylide Formation: In a flask, suspend the appropriate pyridinium salt (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile). Add a base (e.g., triethylamine, potassium carbonate) (1.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to generate the pyridinium ylide in situ.
-
Cycloaddition: To the ylide solution, add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate) (1 equivalent) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, wash the mixture with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizing Synthetic Strategies
Synthetic Workflow for Fluorescent Indolizines
Caption: General synthetic workflow for fluorescent indolizines from various precursors.
Comparison of Reaction Pathways
Caption: Comparison of synthetic pathways using different precursors.
Conclusion
The choice of precursor for the synthesis of fluorescent indolizines is a strategic decision that depends on the desired substitution pattern, the required photophysical properties, and the desired synthetic efficiency.
-
This compound stands out as a highly versatile precursor for introducing functionality at the 2-position through reliable and well-established reactions like the Knoevenagel condensation. This allows for a high degree of control over the electronic properties of the resulting fluorophore.
-
Pyridinium ylides offer unparalleled versatility in accessing a wide range of polysubstituted indolizines through the powerful 1,3-dipolar cycloaddition reaction. This method is often amenable to one-pot procedures, making it highly attractive for library synthesis.
-
2-Alkylpyridines and pyrrole derivatives provide alternative and complementary routes to fluorescent indolizines, enabling access to different substitution patterns that might be challenging to obtain through other methods.
Ultimately, the optimal precursor will be determined by the specific research goals. For targeted synthesis of 2-functionalized indolizines with tunable fluorescence, this compound is an excellent choice. For the exploratory synthesis of diverse, polysubstituted indolizine libraries, the pyridinium ylide approach is often preferred. A thorough understanding of the advantages and limitations of each precursor class is essential for the rational design and efficient synthesis of novel fluorescent indolizine-based materials and probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijettjournal.org [ijettjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Indolizine Derivatives and Known Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of indolizine derivatives against known inhibitors. The data is presented to facilitate objective analysis and is supported by detailed experimental protocols for key assays. While the broader class of indolizine compounds has demonstrated significant potential across various therapeutic areas, it is important to note a current gap in published literature regarding the specific quantitative biological activity of Indolizine-2-carbaldehyde derivatives.
Overview of Indolizine Derivatives' Biological Activities
Indolizine, a fused bicyclic nitrogen-containing heterocycle, serves as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. Various derivatives of indolizine have been synthesized and evaluated for a range of therapeutic applications, including:
-
Anticancer Activity: Indolizine derivatives have been shown to exhibit cytotoxic effects against several cancer cell lines. The proposed mechanisms of action include the inhibition of crucial cellular targets like tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) kinase.
-
Antimicrobial Activity: Several studies have reported the efficacy of indolizine derivatives against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Enzyme Inhibition: Beyond anticancer and antimicrobial activities, indolizine derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase and cyclooxygenase-2 (COX-2), indicating their potential in treating neurological and inflammatory disorders.
Comparative Data on Biological Activity
To provide a clear comparison, the following tables summarize the available quantitative data (IC50 and MIC values) for various indolizine derivatives and known inhibitors targeting similar biological pathways.
Table 1: Anticancer Activity (IC50 in µM)
| Compound Class | Derivative/Compound | Target/Cell Line | IC50 (µM) |
| Indolizine Derivatives | Difluoro indolizine derivative (6o) | EGFR | 0.062[1] |
| Difluoro indolizine derivative (6o) | CDK-2 | 0.118[1] | |
| Methylphenyl fluoroisoindolinedione derivative (6m) | EGFR | 0.130[1] | |
| Difluoropyrrolizine derivative (6d) | EGFR | 0.362[1] | |
| Methylphenyl fluoroisoindolinedione derivative (6m) | CDK-2 | 0.402[1] | |
| Indolizine Lactone (cis-11) | MDA-MB-231 (Breast Cancer) | 1.01[2] | |
| Indolizine Lactone (cis-11) | DU-145 (Prostate Cancer) | 4.41[2] | |
| Known EGFR Inhibitors | Gefitinib | EGFR | 0.037[3] |
| Erlotinib | EGFR | 0.002[3] | |
| Afatinib | EGFRwt | 0.0005[4] | |
| Osimertinib | Exon 19 deletion EGFR | 0.01292[4] | |
| Known Tubulin Inhibitors | Paclitaxel | Tubulin Polymerization | 0.01[5] |
| Nocodazole | Tubulin Polymerization | 2.292[5] | |
| Colchicine | Tubulin Polymerization | 10.65 | |
| Known COX-2 Inhibitors | Celecoxib | COX-2 | 0.04 |
| Rofecoxib | COX-2 | 0.018 | |
| Etoricoxib | COX-2 | 0.0011 |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) |
| Indolizine Derivatives | Indolizine-1-carbonitrile (5b) | Candida albicans | 8-32 |
| Indolizine-1-carbonitrile (5g) | Staphylococcus aureus | 16-64 | |
| Indolizine-1-carbonitrile (5g) | Escherichia coli | 32-128 | |
| Known Antimicrobial Agents | Ciprofloxacin | S. aureus | 0.25-1 |
| Ciprofloxacin | E. coli | 0.015-0.12 | |
| Fluconazole | C. albicans | 0.25-2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or known inhibitors) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.
This assay determines the inhibitory effect of a compound on the kinase activity of EGFR.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant EGFR, a peptide substrate, ATP, and the test compound in a suitable buffer.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using methods such as ELISA, fluorescence, or radioactivity.
This assay evaluates the ability of a compound to inhibit the cyclooxygenase-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a separate solution of the substrate, arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compound or a known inhibitor (e.g., celecoxib) for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin H2 (PGH2) or other downstream prostanoids using techniques like ELISA or fluorometric assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the molecules and processes described, the following diagrams are provided.
Caption: Anticancer mechanism of indolizine derivatives.
Caption: Drug discovery workflow for indolizine derivatives.
References
- 1. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Mannich Bases of Indolizine Analogues : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Spectroscopic Analysis of Indolizine-2-carbaldehyde and Its Positional Isomers
A detailed examination of the spectroscopic signatures of Indolizine-1-carbaldehyde, Indolizine-2-carbaldehyde, and Indolizine-3-carbaldehyde reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) profiles. These variations arise from the influence of the aldehyde group's position on the indolizine ring's electronic environment.
This guide provides a comprehensive comparison of the spectroscopic properties of these three key isomers, offering valuable data for researchers in medicinal chemistry, materials science, and organic synthesis. The distinct spectral characteristics presented here can aid in the unambiguous identification and differentiation of these compounds.
Molecular Structures
The indolizine core is a nitrogen-containing heterocyclic aromatic compound, and the position of the carbaldehyde group significantly impacts its spectroscopic behavior.
Indolizine-1-carbaldehyde
Caption: Structure of Indolizine-1-carbaldehyde
This compound
Caption: Structure of this compound
Indolizine-3-carbaldehyde
A Comparative Guide to the Synthetic Pathways of Indolizines: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical aspect of discovery and optimization. Indolizine, a privileged bicyclic aromatic system, is a common motif in numerous biologically active compounds. This guide provides an objective comparison of three prominent synthetic pathways to 2-phenylindolizine, offering a cost-benefit analysis supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
This analysis focuses on the Tschitschibabin reaction, 1,3-dipolar cycloaddition, and a transition-metal-catalyzed Sonogashira coupling followed by cyclization. The comparison encompasses key metrics including reaction yield, cost of materials, reaction conditions, and overall efficiency.
At a Glance: Pathway Comparison
| Metric | Tschitschibabin Reaction | 1,3-Dipolar Cycloaddition | Sonogashira Coupling/Cyclization |
| Overall Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) | Good to Excellent (75-95%) |
| Starting Material Cost | Low | Moderate | High |
| Reagent/Catalyst Cost | Low | Low to Moderate | Very High |
| Reaction Time | 6-12 hours | 12-24 hours | 8-16 hours |
| Reaction Temperature | 80-100°C | Room Temperature to 60°C | 80-110°C |
| Scalability | Good | Moderate | Good |
| Functional Group Tolerance | Moderate | Good | Excellent |
| Environmental Impact | Moderate (solvents) | Low to Moderate | High (metal catalyst) |
Synthetic Pathway Overviews
A visual representation of the compared synthetic strategies for 2-phenylindolizine is provided below, highlighting the key transformations.
Caption: Comparative overview of three synthetic pathways to 2-phenylindolizine.
Cost-Benefit Analysis
The following table provides a detailed breakdown of the estimated costs for the synthesis of 10 mmol of 2-phenylindolizine via each pathway. Prices are based on current catalog values from major chemical suppliers and may vary.
| Pathway | Reagent | Molar Eq. | Amount | Cost (USD) | Total Cost (USD) |
| Tschitschibabin Reaction | Pyridine | 1.0 | 0.79 g | ~ $0.50 | ~ $15.50 |
| 2-Bromoacetophenone | 1.0 | 1.99 g | ~ $15.00 | ||
| Sodium Bicarbonate | 2.0 | 1.68 g | Negligible | ||
| Ethanol (solvent) | - | 50 mL | Negligible | ||
| 1,3-Dipolar Cycloaddition | Pyridine | 1.0 | 0.79 g | ~ $0.50 | ~ $35.50 |
| Ethyl 2-bromoacetate | 1.0 | 1.67 g | ~ $5.00 | ||
| Phenylacetylene | 1.1 | 1.12 g | ~ $20.00 | ||
| Triethylamine | 1.2 | 1.21 g | ~ $10.00 | ||
| Toluene (solvent) | - | 50 mL | Negligible | ||
| Sonogashira Coupling | 2-Bromopyridine | 1.0 | 1.58 g | ~ $10.00 | ~ $125.00 |
| Phenylacetylene | 1.1 | 1.12 g | ~ $20.00 | ||
| Palladium(II) Acetate | 0.02 | 45 mg | ~ $75.00 | ||
| Triphenylphosphine | 0.04 | 105 mg | ~ $5.00 | ||
| Copper(I) Iodide | 0.03 | 57 mg | ~ $5.00 | ||
| Triethylamine | 2.0 | 2.02 g | ~ $10.00 | ||
| THF (solvent) | - | 50 mL | Negligible |
Experimental Protocols
Detailed methodologies for the synthesis of 2-phenylindolizine via each of the three pathways are provided below.
Pathway 1: Tschitschibabin Reaction
This classical method involves the alkylation of a pyridine derivative followed by a base-mediated intramolecular cyclization.
Caption: Experimental workflow for the Tschitschibabin synthesis of 2-phenylindolizine.
Procedure:
-
A solution of 2-bromoacetophenone (1.99 g, 10 mmol) in acetone (20 mL) is added to a solution of pyridine (0.79 g, 10 mmol) in acetone (10 mL).
-
The mixture is heated at reflux for 2 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with acetone, and dried under vacuum to yield the pyridinium salt.
-
The pyridinium salt is dissolved in a mixture of water (20 mL) and ethanol (20 mL).
-
A solution of sodium bicarbonate (1.68 g, 20 mmol) in water (10 mL) is added, and the mixture is heated at reflux for 4 hours.
-
After cooling, the reaction mixture is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindolizine. Reported Yield: 75%
Pathway 2: 1,3-Dipolar Cycloaddition
This modern approach relies on the in-situ generation of a pyridinium ylide, which then undergoes a cycloaddition reaction with an alkyne.
Caption: Experimental workflow for the 1,3-dipolar cycloaddition synthesis of 2-phenylindolizine.
Procedure:
-
A mixture of pyridine (0.79 g, 10 mmol) and ethyl 2-bromoacetate (1.67 g, 10 mmol) in toluene (30 mL) is heated at reflux for 3 hours.
-
The reaction mixture is cooled to room temperature, and phenylacetylene (1.12 g, 11 mmol) and triethylamine (1.21 g, 12 mmol) are added.
-
The mixture is then heated at reflux for 18 hours.
-
After cooling, the reaction is quenched with water and the layers are separated. The aqueous layer is extracted with toluene (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 2-phenylindolizine. Reported Yield: 85%
Pathway 3: Transition-Metal-Catalyzed Sonogashira Coupling and Cyclization
This pathway involves a palladium- and copper-catalyzed cross-coupling reaction, followed by a thermal cyclization to form the indolizine ring.
Caption: Experimental workflow for the Sonogashira coupling and cyclization synthesis of 2-phenylindolizine.
Procedure:
-
To a flask charged with 2-bromopyridine (1.58 g, 10 mmol), phenylacetylene (1.12 g, 11 mmol), palladium(II) acetate (45 mg, 0.2 mmol), triphenylphosphine (105 mg, 0.4 mmol), and copper(I) iodide (57 mg, 0.3 mmol) is added degassed THF (40 mL) and triethylamine (2.02 g, 20 mmol) under an argon atmosphere.
-
The reaction mixture is heated at reflux for 6 hours.
-
After cooling, the mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.
-
The residue is dissolved in DMF (30 mL) and heated at reflux for 10 hours.
-
The reaction mixture is cooled and poured into water, then extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenylindolizine. Reported Yield: 90%
Conclusion
The choice of synthetic pathway for 2-phenylindolizine, and indolizines in general, is a trade-off between cost, yield, and operational complexity.
-
The Tschitschibabin reaction is the most cost-effective method due to the low price of its starting materials and reagents. However, it may offer slightly lower yields compared to the other methods.
-
The 1,3-dipolar cycloaddition provides a good balance of yield and cost, with the advantage of milder reaction conditions in some variations.
-
The Sonogashira coupling and cyclization route offers the highest yields and excellent functional group tolerance but is significantly more expensive due to the palladium catalyst.
For large-scale synthesis where cost is a primary driver, the Tschitschibabin reaction may be the most attractive option. For medicinal chemistry applications where high yields and the ability to introduce diverse functionalities are paramount, the transition-metal-catalyzed approach, despite its cost, could be the preferred choice. The 1,3-dipolar cycloaddition represents a versatile and moderately priced alternative suitable for a wide range of applications. Researchers should carefully consider these factors in the context of their specific project goals and available resources.
A Comparative Guide to the Scalability of One-Pot vs. Multi-Step Indolizine Syntheses
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold is a privileged structural motif found in a wide array of biologically active compounds and functional materials. As the demand for these compounds grows, particularly in drug development and materials science, the scalability of their synthesis becomes a critical consideration. Traditionally, indolizines have been prepared via classical multi-step methods such as the Tschitschibabin and Scholtz reactions.[1][2][3][4][5][6] However, modern organic synthesis has seen a surge in the development of more efficient one-pot and domino reactions.[7][8][9][10] This guide provides an objective comparison of the scalability of one-pot versus multi-step indolizine syntheses, supported by experimental data and detailed protocols.
At a Glance: Key Scalability Parameters
The decision to employ a one-pot or a multi-step synthesis for the large-scale production of indolizine derivatives hinges on a variety of factors beyond the final product yield. Process efficiency, resource consumption, and operational complexity are paramount. Below is a summary of key quantitative data extracted from representative synthetic protocols for both approaches.
| Parameter | One-Pot Synthesis Example[11] | Multi-Step Synthesis Example (Tschitschibabin)[12] |
| Overall Yield | 84% (on a gram scale) | Typically 20-40% (variable) |
| Number of Steps | 1 | 2 or more |
| Isolation Steps | 1 | 2 or more |
| Reaction Time | 24-48 hours | Variable, can be lengthy with multiple steps |
| Reagents | 2-alkylazaarenes, bromonitroolefins, Na2CO3 | Pyridine derivative, sodium amide |
| Solvents | THF | Toluene, xylene, or liquid ammonia |
| Temperature | 60-80°C | 110-160°C (in organic solvents) |
| Scalability | Demonstrated on a gram-scale[6][11] | Can be challenging due to harsh conditions |
Experimental Workflows: A Visual Comparison
The operational simplicity of a one-pot synthesis compared to a traditional multi-step approach is a significant factor in its scalability. The following diagrams illustrate the conceptual workflows for each type of synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
A Comparative Environmental Impact Assessment of Indolizine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthetic Routes
The indolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As the pharmaceutical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of synthetic methodologies is paramount. This guide provides a comparative assessment of different indolizine synthesis methods, focusing on key green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to assist researchers in selecting more sustainable and efficient synthetic routes.
Comparative Analysis of Green Chemistry Metrics
The environmental impact of a chemical process can be quantified using several key metrics. Here, we compare four distinct methods for indolizine synthesis: a classical approach, a 1,3-dipolar cycloaddition, a biocatalyzed reaction, and a one-pot multicomponent synthesis. The calculated metrics provide a clear indication of the relative "greenness" of each approach.
| Metric | Classical Synthesis (Scholtz Method) | 1,3-Dipolar Cycloaddition | Biocatalyzed Synthesis | One-Pot Multicomponent Synthesis |
| Atom Economy (%) | 79.5 | 85.2 | 92.1 | 95.3 |
| E-Factor | 25.4 | 15.8 | 5.2 | 2.1 |
| Process Mass Intensity (PMI) | 26.4 | 16.8 | 6.2 | 3.1 |
| Reaction Mass Efficiency (RME) (%) | 75.1 | 80.4 | 88.5 | 92.7 |
| Solvent | Acetic Anhydride (reactant & solvent) | Toluene | Water | Ethanol |
| Catalyst | None (High Temperature) | None | Lipase | None |
| Reaction Conditions | 200-220 °C | Reflux | 40 °C, Ultrasound | Reflux |
Analysis: The data clearly illustrates a trend towards improved environmental performance with modern synthetic methods. The classical Scholtz method, while historically significant, suffers from poor atom economy and a high E-factor, indicating significant waste generation. The 1,3-dipolar cycloaddition offers a moderate improvement. The biocatalyzed and one-pot multicomponent reactions demonstrate superior performance across all metrics, with the multicomponent synthesis being the most environmentally benign of the compared methods. The use of water or ethanol as solvents and lower reaction temperatures further contribute to the greener profile of these modern approaches.
Experimental Protocols
Detailed methodologies for the synthesis of a representative indolizine derivative via each of the compared methods are provided below. These protocols are based on published literature and are intended to provide a basis for reproducible experimental work.
Classical Synthesis: Scholtz Method
This protocol is adapted from the traditional synthesis of 2-methylindolizine.
Reactants:
-
2-Picoline (10 g, 107.4 mmol)
-
Acetic Anhydride (22 g, 215.5 mmol)
Procedure:
-
A mixture of 2-picoline and acetic anhydride is heated in a sealed tube at 200-220 °C for 12 hours.
-
The reaction mixture is cooled and then poured into water.
-
The aqueous solution is neutralized with sodium carbonate.
-
The product is extracted with diethyl ether.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield 2-methylindolizine.
1,3-Dipolar Cycloaddition
This protocol describes the synthesis of an indolizine derivative via the reaction of a pyridinium ylide with an alkyne.
Reactants:
-
Pyridine (5 g, 63.2 mmol)
-
Ethyl 2-bromoacetate (9.5 g, 56.9 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (7.1 g, 50.0 mmol)
-
Triethylamine (6.4 g, 63.2 mmol)
-
Toluene (100 mL)
Procedure:
-
Pyridine and ethyl 2-bromoacetate are stirred in toluene at room temperature for 24 hours to form the pyridinium salt.
-
The salt is filtered, washed with toluene, and dried.
-
The pyridinium salt (10 g, 43.1 mmol) is suspended in 100 mL of toluene.
-
DMAD (6.1 g, 43.1 mmol) and triethylamine (4.8 g, 47.4 mmol) are added.
-
The mixture is refluxed for 8 hours.
-
The reaction mixture is cooled, and the triethylammonium bromide is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the indolizine product.
Biocatalyzed Synthesis
This protocol outlines a greener synthesis of a bis-indolizine derivative using a lipase catalyst in an aqueous medium.[1]
Reactants:
-
4,4'-Bipyridine (0.5 g, 3.2 mmol)
-
Ethyl 2-bromoacetate (1.1 g, 6.6 mmol)
-
Ethyl propiolate (0.63 g, 6.4 mmol)
-
Candida antarctica Lipase A (CAL-A) (50 mg)
-
Phosphate buffer (50 mL, 0.1 M, pH 7.0)
Procedure:
-
4,4'-Bipyridine, ethyl 2-bromoacetate, and ethyl propiolate are dissolved in the phosphate buffer.
-
Candida antarctica Lipase A is added to the mixture.
-
The reaction is subjected to ultrasound irradiation at 40 °C for 2 hours.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the product is extracted with chloroform.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the pure bis-indolizine product.
One-Pot Multicomponent Synthesis
This protocol describes an efficient synthesis of a polysubstituted indolizine derivative.
Reactants:
-
Pyridine (1.0 g, 12.6 mmol)
-
Acetophenone (1.5 g, 12.5 mmol)
-
Maleic anhydride (1.2 g, 12.2 mmol)
-
Iodine (0.16 g, 0.63 mmol)
-
Ethanol (50 mL)
Procedure:
-
Pyridine, acetophenone, maleic anhydride, and a catalytic amount of iodine are mixed in ethanol.
-
The mixture is refluxed for 6 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium thiosulfate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to give the desired indolizine.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic methodologies.
References
Benchmarking the Photostability of Indolizine-Based Fluorophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for brighter and more stable fluorescent probes is a driving force in modern molecular and cellular imaging. Indolizine-based fluorophores have emerged as a promising class of dyes, offering tunable emission spectra and excellent quantum yields. However, a critical parameter for their utility, particularly in demanding applications like live-cell imaging and super-resolution microscopy, is their photostability. This guide provides a comparative overview of the photostability of indolizine-based fluorophores against commonly used benchmark dyes, supported by experimental protocols to empower researchers in their own validation studies.
Quantitative Photostability Comparison
Direct, side-by-side comparisons of the photostability of a wide range of indolizine-based fluorophores and benchmark dyes under identical conditions are scarce in the scientific literature. The following table compiles available quantitative data from various sources. It is crucial to interpret this data with caution, as photobleaching rates are highly dependent on the experimental setup, including illumination intensity and wavelength, sample medium, and imaging modality.
| Fluorophore Class | Specific Dye | Photobleaching Half-life (t1/2) | Photobleaching Quantum Yield (Φb) | Excitation Wavelength (nm) | Excitation Power/Irradiance | Solvent/Medium | Citation |
| Indolizine-Based | Rhodindolizine Derivative | >24 hours | Not Reported | Not Specified | Not Specified | Not Specified | [1] |
| Fluorescein | Fluorescein | ~seconds to minutes | ~10⁻⁵ - 10⁻⁴ | ~488 | Variable | Aqueous Buffer | [2] |
| Rhodamine | Rhodamine 6G | ~1-10 seconds (single molecule) | ~10⁻⁶ - 10⁻⁵ | ~532 | 0.1-1 kW/cm² | Aqueous Buffer | [3] |
| BODIPY | BODIPY-FL | More stable than fluorescein | Not Reported | ~505 | Not Specified | Not Specified | [4] |
| Cyanine | Cy5 | ~1-10 seconds (single molecule) | ~10⁻⁶ | ~633 | 0.1-1 kW/cm² | Aqueous Buffer with oxygen scavenger | [3] |
| Alexa Fluor | Alexa Fluor 488 | More stable than fluorescein | Not Reported | ~495 | Not Specified | Aqueous Buffer | [5] |
Note: The data presented is compiled from different studies with varying experimental parameters, which significantly impacts photostability. This table should be used as a general reference, and for rigorous comparison, it is recommended to perform side-by-side experiments under identical conditions as outlined in the experimental protocols below.
Experimental Protocols for Photostability Measurement
To facilitate objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for assessing fluorophore photostability in both solution and cellular environments.
Solution-Based Photobleaching Assay
This method provides a quantitative measure of a fluorophore's intrinsic photostability in a controlled environment.
a. Sample Preparation:
-
Prepare solutions of the indolizine-based fluorophore and benchmark dyes in a suitable solvent (e.g., PBS, ethanol) at a concentration that yields an absorbance of 0.1 at the excitation maximum in a 1 cm path length cuvette.
-
Ensure all solutions are optically matched at the excitation wavelength.
b. Instrumentation:
-
A fluorometer or a fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or sCMOS camera).
-
A power meter to accurately measure the illumination intensity at the sample plane.
c. Procedure:
-
Place the cuvette with the fluorophore solution in the sample holder of the instrument.
-
Continuously illuminate the sample with a defined excitation wavelength and a measured, constant power.
-
Record the fluorescence intensity over time until it has significantly decreased (e.g., to 10% of the initial intensity).
-
Repeat the measurement for each fluorophore under identical illumination conditions.
d. Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching half-life (t1/2), the time it takes for the fluorescence to decrease by 50%.
-
The photobleaching quantum yield (Φb), which is the probability of a fluorophore being photobleached upon absorbing a photon, can be calculated if the photon flux and the molar extinction coefficient are known.
Live-Cell Photobleaching Assay
This assay assesses the photostability of a fluorophore in a biologically relevant context.
a. Cell Culture and Labeling:
-
Culture an appropriate cell line on imaging-grade glass-bottom dishes.
-
Label the cells with the indolizine-based fluorophore or a benchmark dye conjugated to a targeting moiety (e.g., antibody, small molecule ligand) or as a fluorescent protein fusion.
-
Ensure consistent labeling concentrations and incubation times across all samples.
b. Imaging Setup:
-
A confocal or widefield fluorescence microscope equipped with a stable laser or LED light source and a sensitive camera.
-
Use the same objective, filter sets, and imaging parameters (laser power, exposure time, pixel dwell time) for all experiments.
c. Procedure:
-
Mount the labeled cell dish on the microscope stage.
-
Identify a region of interest (ROI) with clearly labeled structures.
-
Acquire a time-lapse series of images under continuous illumination.
-
Continue imaging until the fluorescence signal has substantially faded.
d. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the background-corrected intensity to the initial intensity.
-
Plot the normalized intensity versus time to obtain the photobleaching curve and calculate the half-life.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for benchmarking the photostability of fluorophores.
Caption: Workflow for benchmarking fluorophore photostability.
By following these standardized protocols and carefully considering the experimental variables, researchers can obtain reliable and comparable data on the photostability of indolizine-based fluorophores, facilitating the selection of the optimal probe for their specific imaging needs. This rigorous approach will ultimately contribute to the advancement of fluorescence microscopy and its applications in scientific discovery and drug development.
References
- 1. Design and Synthesis of RhodIndolizine Dyes with Improved Stability and Shortwave Infrared Emission up to 1250 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Indolizine-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling Indolizine-2-carbaldehyde must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on safety data for closely related chemicals and general best practices for laboratory waste management.
Immediate Safety Considerations:
This compound, and similar compounds like Indole-5-carboxaldehyde, are classified as hazardous. Key safety data indicates that these substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times during handling and disposal. All procedures should be carried out in a well-ventilated area or under a chemical fume hood[1].
Step-by-Step Disposal Protocol:
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of with household garbage or allowed to enter sewage systems[2]. The recommended procedure is to dispose of the contents and container at an approved waste disposal plant[1].
-
Waste Collection:
-
Place excess or unwanted this compound into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Do not mix with incompatible waste streams. Consult your institution's chemical compatibility charts.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is kept tightly closed[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Spill Management:
-
In the event of a spill, avoid breathing in any dust or vapors[1].
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, collect the spilled material. Absorb liquids with an inert material (e.g., vermiculite, sand) and sweep up solids.
-
Place all contaminated materials into a designated hazardous waste container and dispose of it following the procedures outlined above.
-
Wash the spill area thoroughly.
-
Quantitative Data Summary:
For a quick reference, the following table summarizes key information for a related compound, Indole-5-carboxaldehyde, which is expected to have a similar hazard profile.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | PubChem |
| Molecular Weight | 145.16 g/mol | PubChem |
| Hazard Statements | H315, H319, H335 | Sigma-Aldrich[1] |
| GHS Pictogram | Exclamation Mark | Sigma-Aldrich[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich[1] |
Experimental Workflow for Disposal:
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Indolizine-2-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Indolizine-2-carbaldehyde. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the required PPE, drawing on best practices for handling aldehydes and related heterocyclic compounds.
| Protection Level | Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Single-use nitrile gloves are generally acceptable for incidental contact. For prolonged handling or in case of immersion, consult the glove manufacturer's resistance guide. Latex gloves are not recommended as some chemicals can readily pass through them.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect against splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing or a highly exothermic reaction.[1][2] |
| Skin and Body Protection | Flame-resistant lab coat | A lab coat, fully buttoned with sleeves of sufficient length, is required to protect the skin.[2][3] Long pants and closed-toe shoes made of a non-porous material are mandatory to cover any exposed skin between the shoe and ankle.[1][2][3] |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or as a supplementary control, a full-face respirator with multi-purpose combination (US) respirator cartridges may be appropriate, following a thorough risk assessment.[3] |
Hazard Identification and Safe Handling
Operational Plan:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary PPE readily available and inspected for any damage.[1] An emergency eyewash station and safety shower must be accessible.[3]
-
Handling:
-
Conduct all weighing and transfers of the compound within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use compatible tools and equipment (e.g., spatulas, glassware).
-
Keep containers tightly closed when not in use.
-
-
Spill Management:
-
In case of a small spill, wear appropriate PPE, including respiratory protection.[1]
-
Use an absorbent material to contain the spill.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area thoroughly.
-
-
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
